4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 293337. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYPLYMOIIANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418540 | |
| Record name | 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67139-79-1 | |
| Record name | 67139-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound belonging to the azaindole family. This scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, particularly as a core component of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, serving as a valuable resource for researchers in drug discovery and development.
Introduction
The pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, is a privileged scaffold in the design of pharmacologically active agents. The incorporation of chlorine atoms at the 4 and 6 positions of this bicyclic heteroaromatic system can significantly influence its electronic properties, lipophilicity, and metabolic stability, making this compound an attractive starting material for the synthesis of targeted therapeutics. Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other disease areas. Understanding the synthesis and properties of this foundational molecule is therefore crucial for the rational design of novel drug candidates.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are essential for its identification, purification, and manipulation in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 187.03 g/mol | --INVALID-LINK-- |
| CAS Number | 67139-79-1 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| InChI Key | ZTBYPLYMOIIANS-UHFFFAOYSA-N | --INVALID-LINK-- |
| Storage Temperature | 2-8°C under an inert atmosphere | --INVALID-LINK-- |
Spectroscopic Data
While detailed spectra are often proprietary, typical spectroscopic data for this compound and its derivatives are available from various chemical suppliers and in the scientific literature. Below is a summary of expected spectral characteristics.
| Spectrum | Key Features |
| ¹H NMR | Aromatic protons on the pyrrole and pyridine rings are expected to appear as distinct signals in the downfield region. The N-H proton of the pyrrole ring will likely be a broad singlet. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the bicyclic system will be observed. The carbons attached to chlorine atoms will be significantly influenced. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching, C-H stretching in the aromatic region, and C-N and C-Cl bond vibrations are expected. |
Synthesis of this compound
The synthesis of the this compound core is a critical step in the development of its derivatives. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this exact compound is not readily found in the literature, a general synthetic strategy can be inferred from the synthesis of related pyrrolopyridine derivatives. A plausible synthetic workflow is outlined below.
Caption: General Synthetic Workflow for Pyrrolo[3,2-c]pyridines.
General Experimental Protocol for a Related Derivative (6-Bromo-1H-pyrrolo[3,2-c]pyridine)
The following protocol for a related bromo-derivative provides insight into the potential synthetic steps that could be adapted for the synthesis of the dichloro-analog.[1]
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[1]
-
Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]
-
Side-Chain Formation: The nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[1]
-
Reductive Cyclization: The intermediate is then subjected to reductive cyclization, for example, using iron powder in acetic acid, to construct the pyrrole ring, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
To obtain the target this compound, a similar strategy could be envisioned starting from a suitably substituted dichloropyridine derivative.
Biological Activity and Therapeutic Potential
While direct studies on the biological activity of this compound are limited, the extensive research on its derivatives highlights the importance of this scaffold in medicinal chemistry. These derivatives have primarily been investigated as inhibitors of various protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.
Kinase Inhibition
Derivatives of the pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of several kinases, including:
-
FMS Kinase (CSF-1R): This kinase is involved in the survival, proliferation, and differentiation of macrophages. Its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers.[2][3]
-
Kinase Insert Domain Receptor (KDR/VEGFR-2): A key regulator of angiogenesis (the formation of new blood vessels), KDR is a major target for anti-cancer therapies.[4]
-
c-Met: This receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis.[5]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: General Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives.
Conclusion
This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, while not extensively detailed in the public domain for the parent compound, can be approached through established methods for related azaindole derivatives. The physicochemical and spectroscopic properties of this compound are crucial for its use in synthetic chemistry. The demonstrated potent biological activity of its derivatives, particularly as kinase inhibitors, underscores the therapeutic potential of this scaffold. This technical guide provides a foundational understanding of this compound, which will be instrumental for researchers and scientists engaged in the design and development of novel therapeutics. Further research into the direct synthesis and biological profiling of this core structure is warranted to fully exploit its potential in drug discovery.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physicochemical characteristics of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This guide consolidates available data on its physical and chemical properties, outlines relevant experimental protocols for its synthesis, and visualizes its role within established drug discovery workflows.
Core Physicochemical Characteristics
This compound is a solid compound at room temperature.[1] Its core structure consists of a pyrrole ring fused to a pyridine ring, with chlorine atoms substituted at the 4 and 6 positions. The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67139-79-1 | [1][2][3] |
| Molecular Formula | C₇H₄Cl₂N₂ | [2][3][4] |
| Molecular Weight | 187.03 g/mol | [3] |
| Synonyms | 4,6-dichloro-7H-pyrrolo[3,2-c]pyridine | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][3] |
| InChI Key | ZTBYPLYMOIIANS-UHFFFAOYSA-N | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
| Hazard Codes | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
Synthesis and Experimental Protocols
The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold, including derivatives like this compound, is a critical process for its application in research and drug development. While a specific protocol for this exact molecule is not detailed in the provided literature, a general synthetic strategy for related derivatives often involves multi-step chemical reactions, including cyclization and cross-coupling reactions.
General Synthetic Approach for 1H-pyrrolo[3,2-c]pyridine Derivatives
A common pathway to synthesize the 1H-pyrrolo[3,2-c]pyridine core involves the construction of the fused ring system from appropriate precursors, followed by functionalization. For instance, the synthesis of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved through a Suzuki cross-coupling reaction.[5]
Key Experimental Steps:
-
Formation of the Pyrrolopyridine Core: The synthesis often starts from a substituted pyridine derivative. A key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized and subsequently used in coupling reactions.[5]
-
N-Arylation: The nitrogen of the pyrrole ring can be functionalized, for example, by reacting it with a phenylboronic acid in the presence of a copper(II) acetate catalyst.[5]
-
Suzuki Cross-Coupling: The final derivatization at the 6-position is typically achieved via a palladium-catalyzed Suzuki cross-coupling reaction between the bromo-substituted pyrrolopyridine intermediate and a corresponding arylboronic acid.[5]
This synthetic workflow allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
References
An In-depth Technical Guide to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, CAS number 67139-79-1. It is a heterocyclic organic compound featuring a pyrrolopyridine scaffold. This guide consolidates its chemical and physical properties, safety and handling information, and discusses its significance and potential applications in medicinal chemistry and drug discovery, particularly focusing on its role as a key intermediate in the synthesis of biologically active molecules. The pyrrolopyridine core is present in various compounds investigated for therapeutic potential, including as kinase inhibitors for anticancer and anti-inflammatory applications.[1][2] This whitepaper aims to be a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this scaffold.
Physicochemical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 67139-79-1 | [3][4] |
| Molecular Formula | C₇H₄Cl₂N₂ | [3][4] |
| Molecular Weight | 187.03 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% - 98% | [3][5][6] |
| Density | 1.571 g/cm³ | [4] |
| Boiling Point | 371.6°C at 760 mmHg | [4] |
| Flash Point | 210.2°C | [4] |
| Refractive Index | 1.708 | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Characterization
The synthesis of this compound, while not extensively detailed in publicly available literature for this specific isomer, can be conceptualized based on established synthetic routes for related pyrrolopyridine structures.[7] A common strategy involves the construction of the pyrrole ring onto a pre-existing pyridine core. A generalized workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis Approach
A plausible synthetic route could involve a multi-step process starting from a suitable dichloropyridine derivative. The following is a generalized protocol based on common organic chemistry techniques for constructing similar heterocyclic systems.[8]
-
Preparation of Precursor: Start with a commercially available, appropriately substituted 2,3-dichloropyridine.[8] Introduce functional groups necessary for the formation of the pyrrole ring. This could involve nitration followed by reduction to an amine, or a coupling reaction to attach a side chain that can be cyclized.
-
Cyclization: The key step is the intramolecular cyclization to form the fused pyrrole ring. This is often achieved through transition-metal-catalyzed reactions, such as palladium-catalyzed C-N or C-C bond formation.[8] The reaction would be carried out in an appropriate solvent (e.g., DMF) and may require heating.[8]
-
Purification: Following the reaction, the crude product is isolated. Purification is typically performed using silica gel column chromatography, eluting with a solvent system like ethyl acetate/hexane to isolate the pure this compound.
-
Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and potentially elemental analysis.
Applications in Research and Drug Development
The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][9] this compound serves as a crucial building block for synthesizing more complex molecules with therapeutic potential. The two chlorine atoms provide reactive handles for further chemical modification, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.
Derivatives of the pyrrolo[3,2-c]pyridine core have shown significant promise in several therapeutic areas:
-
Oncology: As inhibitors of various protein kinases. For instance, derivatives have been developed as potent inhibitors of FMS kinase (CSF-1R), which is implicated in ovarian, prostate, and breast cancers.[2] Other related pyrrolopyridine structures have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and as colchicine-binding site inhibitors targeting tubulin polymerization.[10][11]
-
Inflammatory Diseases: Due to the role of FMS kinase in the proliferation of macrophages, inhibitors derived from this scaffold are also being explored for the treatment of inflammatory disorders like rheumatoid arthritis.[2]
Biological Activity and Mechanism of Action
While specific biological data for this compound itself is not widely published, the activity of its derivatives strongly suggests that it is a valuable scaffold for developing kinase inhibitors.[2] Many of these inhibitors function by competing with ATP for the binding site in the kinase domain of a receptor tyrosine kinase (RTK), such as FMS. This action blocks the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Potential mechanism of action for derivatives of this compound.
Experimental Protocols: Kinase Inhibition Assay
To evaluate the biological activity of novel compounds derived from this compound, a kinase inhibition assay is a fundamental experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 67139-79-1 this compound this compound - CAS Database [chemnet.com]
- 5. CAS 67139-79-1 | 3H32-5-AM | MDL MFCD09038480 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. 67139-79-1 this compound AKSci W7773 [aksci.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Biological Insights into 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
Due to the limited availability of experimental spectra in the public domain, the following tables summarize predicted spectroscopic data for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. These predictions are based on established computational algorithms and provide a valuable reference for the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Predicted Chemical Shift (ppm) |
| H1 (N-H) | 8.5 - 9.5 |
| H2 | 7.3 - 7.5 |
| H3 | 6.6 - 6.8 |
| H5 | 7.2 - 7.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 120 - 125 |
| C3 | 100 - 105 |
| C3a | 125 - 130 |
| C4 | 140 - 145 |
| C6 | 145 - 150 |
| C7a | 135 - 140 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1550 - 1650 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 186 | Molecular ion (for ³⁵Cl isotopes) |
| [M+2]⁺ | 188 | Isotopic peak for one ³⁷Cl |
| [M+4]⁺ | 190 | Isotopic peak for two ³⁷Cl |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
A sample of 5-10 mg of this compound should be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, a typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds. For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.
IR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). A spectrum is then recorded by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For a more gentle ionization that may preserve the molecular ion, techniques like electrospray ionization (ESI) or chemical ionization (CI) can be employed.
Biological Context and Signaling Pathways
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in a variety of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. Derivatives of this scaffold have shown potent inhibitory activity against several kinases, including Monopolar Spindle 1 (MPS1) and FMS kinase.
Inhibition of MPS1 Kinase Signaling
MPS1 is a critical component of the spindle assembly checkpoint, a cellular mechanism that ensures the proper segregation of chromosomes during mitosis. The overexpression of MPS1 is observed in numerous cancers. Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine core have been developed to target this kinase.
Caption: Inhibition of the MPS1 Kinase Pathway.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a target kinase.
Caption: Workflow for Kinase Inhibition Assay.
An In-depth Technical Guide to the Solubility and Stability of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its utility as a scaffold or intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for determining its solubility and stability, and discusses its potential role as a kinase inhibitor, including a representative signaling pathway and an experimental workflow for drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₄Cl₂N₂ and a molecular weight of approximately 187.03 g/mol .[1] Its structure, featuring a fused pyrrole and dichlorinated pyridine ring, suggests a molecule with limited aqueous solubility and moderate lipophilicity.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂ | PubChem[1] |
| Molecular Weight | 187.03 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 67139-79-1 | Sigma-Aldrich |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation development. The dichlorinated pyridine ring and the pyrrole moiety contribute to the overall polarity and hydrogen bonding capacity of the molecule, which in turn govern its solubility in various solvents.
Predicted Solubility
Based on its structure, this compound is expected to exhibit low solubility in aqueous solutions and higher solubility in organic solvents. The two chlorine atoms increase the lipophilicity of the molecule.
Experimental Determination of Solubility
To accurately determine the solubility of this compound, standardized experimental protocols should be employed. The following sections detail the methodologies for kinetic and thermodynamic solubility assays.
The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a supersaturated solution, typically generated by diluting a DMSO stock solution in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Plate shaker
-
Nephelometer or a UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, for a quantitative measurement, centrifuge the plate to pellet the precipitate, and measure the concentration of the compound remaining in the supernatant using a UV-Vis plate reader at the compound's λmax.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
The thermodynamic solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This is considered the "true" solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, methanol, dichloromethane)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Quantification: Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations.
Data Presentation: Solubility
The following table should be used to summarize the experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Water | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Thermodynamic | ||
| Ethanol | 25 | Thermodynamic | ||
| Methanol | 25 | Thermodynamic | ||
| Dichloromethane | 25 | Thermodynamic | ||
| PBS (pH 7.4) | 25 | Kinetic |
Stability Profile
Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
Forced degradation studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.
Data Presentation: Stability
The results of the forced degradation study should be tabulated as follows.
Table 3: Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal (Solid) | 48 | 60 | |||
| Thermal (Solution) | 48 | 60 | |||
| Photolytic (Solid) | As per ICH Q1B | As per ICH Q1B | |||
| Photolytic (Solution) | As per ICH Q1B | As per ICH Q1B |
Biological Context: Pyrrolopyridines as Kinase Inhibitors
Pyrrolopyridine derivatives have been widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The this compound scaffold can serve as a starting point for the design of potent and selective kinase inhibitors.
Representative Signaling Pathway: MET Kinase Pathway
The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Aberrant MET signaling is implicated in various cancers. Pyrrolopyridine-based compounds have been developed as inhibitors of MET kinase.
Caption: MET Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow: Kinase Inhibitor Discovery
The discovery of a novel kinase inhibitor involves a multi-step process, from initial screening to in vivo efficacy studies. The following diagram illustrates a typical workflow.
Caption: Experimental Workflow for Kinase Inhibitor Discovery.
Conclusion
References
The Diverse Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the pharmacological properties of this class of compounds, with a focus on their anticancer, kinase inhibitory, antiplatelet, and neuroprotective effects. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding of the therapeutic potential of pyrrolo[3,2-c]pyridine derivatives.
Anticancer Activity: Targeting Microtubules and Cell Division
A significant body of research has focused on the development of pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. A notable mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these derivatives induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells.
One study detailed the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1] The most potent compound, 10t , exhibited remarkable antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values in the nanomolar range.[1][2] Further investigations revealed that this compound effectively inhibited tubulin polymerization, leading to a significant G2/M phase arrest and apoptosis.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro antiproliferative activity of selected pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 10t | HeLa | 0.12 | [1][2] |
| SGC-7901 | 0.15 | [2] | |
| MCF-7 | 0.21 | [1][2] | |
| Compound 1r | Ovarian Cancer Cell Lines (6 types) | 0.15 - 1.78 | [3][4][5] |
| Prostate Cancer Cell Lines (2 types) | 0.15 - 1.78 | [3][4][5] | |
| Breast Cancer Cell Lines (5 types) | 0.15 - 1.78 | [3][4][5] |
Kinase Inhibition: A Focus on FMS Kinase
Pyrrolo[3,2-c]pyridine derivatives have also emerged as potent inhibitors of various kinases, with a particular emphasis on FMS kinase (colony-stimulating factor 1 receptor, CSF-1R). FMS kinase plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages and is implicated in various cancers and inflammatory diseases.
A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.[4] Compounds 1e and 1r were identified as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively.[3][4] Compound 1r also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines.[3][4][5]
Quantitative FMS Kinase Inhibitory Activity
The table below presents the FMS kinase inhibitory activity of key pyrrolo[3,2-c]pyridine derivatives.
| Compound | Target | IC50 (nM) | Reference |
| 1e | FMS Kinase | 60 | [3][4] |
| 1r | FMS Kinase | 30 | [3][4] |
| 1r | Bone Marrow-Derived Macrophages (BMDM) | 84 | [3][4] |
Antiplatelet and Neuroprotective Activities
Beyond their anticancer and kinase inhibitory properties, pyrrolo[3,2-c]pyridine derivatives have shown promise in other therapeutic areas.
Antiplatelet Activity: A series of pyrrolo[3,2-c]pyridines, designed as isosteres of the antithrombotic drug ticlopidine, were found to inhibit adenosine 5'-diphosphate (ADP)-induced aggregation of human platelet-rich plasma.[6][7] Another study on 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines demonstrated moderate, dose-dependent inhibition of platelet aggregation induced by adrenaline and, to a lesser extent, by ADP.[8] The THPI derivative 6 was found to be nearly equipotent with aspirin in inhibiting adrenaline-stimulated aggregation, with an IC50 value of 90 µM.[8]
Neuroprotective Effects: While research in this area is still emerging, some pyrrole-containing compounds have demonstrated neuroprotective properties in in vitro models of neurotoxicity.[9][10] For instance, certain pyrrole-based azomethine compounds exhibited significant neuroprotective and antioxidant effects in SH-SY5Y cells subjected to oxidative stress.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.
In Vitro Tubulin Polymerization Assay
This assay is used to determine the effect of compounds on the polymerization of tubulin into microtubules. The formation of microtubules can be monitored by an increase in turbidity or fluorescence.[11][12][13][14]
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (1 mM final concentration)
-
Glycerol (optional, as a polymerization enhancer)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls (e.g., paclitaxel and nocodazole)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
Pre-warm the plate reader to 37°C.
-
On ice, prepare the tubulin solution in the polymerization buffer containing GTP.
-
Add the test compounds and controls to the designated wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the absorbance at 340 nm (for turbidity) or fluorescence at appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 450 nm emission for fluorescent reporters) at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).[13][15]
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17][18]
Materials:
-
Cells treated with test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate on ice for at least 30 minutes.[18]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[16]
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyrrolo[3,2-c]pyridine derivatives.
Caption: FMS Kinase Signaling Pathway.
Caption: Tubulin Polymerization Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - статья [repository.rudn.ru]
- 8. academic.oup.com [academic.oup.com]
- 9. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Exploring the Chemical Space of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space surrounding the 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine core. This scaffold has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This document details synthetic methodologies, presents key structure-activity relationship (SAR) data, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this area.
Synthesis of the this compound Core and Its Analogs
The this compound scaffold serves as a versatile building block for the synthesis of a diverse library of analogs. While the core scaffold is commercially available, its derivatization is key to exploring its biological potential. The chlorine atoms at the 4 and 6 positions are amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.
General Synthetic Approach via Suzuki-Miyaura Coupling
A prevalent strategy for the functionalization of the pyrrolo[3,2-c]pyridine core involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of aryl and heteroaryl moieties at the halogenated positions, significantly expanding the chemical diversity of the analogs.
A representative synthetic route to a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines is depicted below. Although this example starts from a 6-bromo analog, the principles of the Suzuki coupling are directly applicable to the 4,6-dichloro core, where regioselective substitution can often be achieved by carefully controlling reaction conditions.
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a solution of the halo-pyrrolo[3,2-c]pyridine derivative (1 equivalent) in a suitable solvent such as 1,4-dioxane or a toluene/ethanol mixture, is added the corresponding arylboronic acid (1.1-1.5 equivalents) and a base, typically potassium carbonate or sodium carbonate (2-3 equivalents). The mixture is degassed with an inert gas (e.g., argon or nitrogen), followed by the addition of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 equivalents). The reaction mixture is then heated under reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[1]
Data Presentation: Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of the substituents. The following tables summarize key quantitative data for two distinct classes of inhibitors based on this scaffold.
Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs as Colchicine-Binding Site Inhibitors.[2][3]
| Compound ID | R (Substitution at C6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | 0.85 | 1.23 | 1.56 |
| 10c | m-Tolyl | 0.42 | 0.68 | 0.89 |
| 10l | 4-Fluorophenyl | 0.31 | 0.45 | 0.62 |
| 10m | 4-Chlorophenyl | 0.25 | 0.38 | 0.49 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | - | 0.002 | 0.003 | 0.004 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. CA-4 (Combretastatin A-4) is a known potent colchicine-binding site inhibitor used as a positive control.
Table 2: FMS Kinase Inhibitory Activity of Diarylurea and Diarylamide Analogs of 1H-pyrrolo[3,2-c]pyridine.
| Compound ID | Scaffold Type | FMS Kinase IC₅₀ (nM) |
| KIST101029 (Lead) | Diarylamide | 96 |
| 1e | Diarylurea | 60 |
| 1r | Diarylamide | 30 |
IC₅₀ values represent the concentration of the compound required to inhibit FMS kinase activity by 50%.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. The following sections provide methodologies for key biological assays.
In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO). A positive control compound with known activity is also included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity against specific kinases, such as FMS kinase, can be evaluated using various assay formats, including luminescence-based assays that measure ATP consumption.
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase enzyme, a suitable substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Detection: A kinase detection reagent (e.g., ADP-Glo™) is added to stop the enzymatic reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence signal is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental processes. The following visualizations are provided in the DOT language for use with Graphviz.
Signaling Pathway of Colchicine-Binding Site Inhibitors
Caption: Signaling pathway of colchicine-binding site inhibitors.
FMS Kinase Signaling Pathway
Caption: Overview of the FMS kinase signaling pathway and its inhibition.
Experimental Workflow for Compound Screening
Caption: A generalized experimental workflow for screening novel compounds.
References
A Technical Guide to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the research surrounding 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, summarizes key quantitative biological data of its derivatives, and explores its role as a modulator of critical signaling pathways implicated in various diseases, particularly cancer.
Core Synthesis and Derivatization
The synthesis of the this compound core and its subsequent derivatization are crucial for exploring its structure-activity relationships. While a definitive, single-step protocol for the parent compound is not extensively detailed in publicly available literature, a general synthetic strategy can be inferred from the synthesis of its derivatives. The common approaches involve the construction of the pyrrole ring onto a pre-existing pyridine scaffold.[1]
A plausible synthetic workflow for derivatization, based on established methodologies for similar compounds, is outlined below. This workflow highlights the key steps for generating a library of diverse 1H-pyrrolo[3,2-c]pyridine analogs for biological screening.
Biological Activity: Potent Kinase Inhibition
Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. Notably, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a key player in the survival and proliferation of certain cancer cells.[2] The inhibitory activities of several of these compounds are summarized in the table below.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1e | FMS | 60 | [2] |
| 1r | FMS | 30 | [2] |
| KIST101029 (Lead Compound) | FMS | 96 | [2] |
| 1r | FLT3 (D835Y) | >1000 (42% inhibition at 1µM) | [2] |
| 1r | c-MET | >1000 (40% inhibition at 1µM) | [2] |
Table 1: Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase. The data highlights the potent and selective inhibition of FMS kinase by compounds 1e and 1r , which are significantly more potent than the initial lead compound, KIST101029.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives is attributed to their ability to modulate critical signaling pathways that drive tumor growth and survival. One of the primary mechanisms involves the inhibition of receptor tyrosine kinases like FMS, which can disrupt downstream signaling cascades. The Hedgehog signaling pathway has also been identified as a potential target for this class of compounds.[3]
Below is a diagram illustrating a simplified signaling pathway that can be targeted by 1H-pyrrolo[3,2-c]pyridine-based kinase inhibitors.
Experimental Protocols
General Procedure for Suzuki Cross-Coupling
The following protocol is a representative example for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, a common method for diversifying the core scaffold.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent)
-
Substituted arylboronic acid (1.5 equivalents)
-
Potassium carbonate (K2CO3) (5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.06 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, the respective arylboronic acid, K2CO3, and Pd(PPh3)4.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and degas the mixture with nitrogen.
-
Heat the reaction mixture in a microwave reactor at 125 °C for 25-30 minutes.
-
After completion, cool the reaction mixture and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase (e.g., FMS)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well white, flat-bottom assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds and controls (vehicle control with DMSO only, and a no-kinase control) into the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well, followed by the addition of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal. The amount of remaining ATP is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[3][4]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have demonstrated potent and selective inhibitory activity against key kinases involved in cancer progression. The synthetic routes and assay protocols outlined in this guide provide a framework for the further exploration and optimization of this important class of compounds. Future research should focus on expanding the library of derivatives, elucidating their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound often utilized in medicinal chemistry and drug discovery.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements and classifications based on available safety data sheets.
| Hazard Classification | Hazard Statement |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C7H4Cl2N2[1][2] |
| Molecular Weight | 187.03 g/mol |
| Physical Form | Solid |
| CAS Number | 67139-79-1[1] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[7][8][9]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][7]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3][7] Avoid contact with skin.[3]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]
General Hygiene Practices:
-
Remove contaminated clothing and wash it before reuse.[3]
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store under an inert atmosphere.[4] Recommended storage temperature is 2-8°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[9][10]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[7]
-
Do not allow the product to enter drains.[4]
First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][7][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[3] Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][12] |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.[4][5][6]
-
Environmental Precautions: Prevent the substance from entering drains and waterways.[4][5][10]
-
Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[10][11] Use non-sparking tools and avoid generating dust.[4][10][11]
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of a hazardous chemical compound.
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. This compound | C7H4Cl2N2 | CID 5358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kishida.co.jp [kishida.co.jp]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Synthetic Routes to 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. The outlined synthetic strategy involves a two-step sequence: the preparation of a key nitropyridine intermediate, followed by the construction of the fused pyrrole ring via the Bartoli indole synthesis.
Overall Synthetic Strategy
The synthesis commences with the preparation of the crucial precursor, 2,4-dichloro-3-nitropyridine, from 2,4-dihydroxy-3-nitropyridine. This intermediate then undergoes a Bartoli indole synthesis, reacting with a vinyl Grignard reagent to yield the target compound, this compound.
Caption: Overall two-step synthetic workflow to this compound.
Step 1: Synthesis of 2,4-Dichloro-3-nitropyridine
This protocol details the chlorination of 2,4-dihydroxy-3-nitropyridine to produce the key intermediate, 2,4-dichloro-3-nitropyridine.
Experimental Protocol
Materials:
-
2,4-dihydroxy-3-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Diisopropylethylamine (DIPEA)
-
Ice
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitropyridine (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Add diisopropylethylamine (DIPEA) to the suspension.
-
Heat the reaction mixture to approximately 100°C and maintain for 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring. A precipitate will form.
-
Once the ice has melted, collect the solid product by filtration.
-
Transfer the crude product to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-dichloro-3-nitropyridine.
Quantitative Data
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity |
| 2,4-dihydroxy-3-nitropyridine | 1.0 | 156.08 | Varies |
| Phosphorus oxychloride (POCl₃) | Varies | 153.33 | Varies |
| Diisopropylethylamine (DIPEA) | Varies | 129.24 | Varies |
| Product | |||
| 2,4-dichloro-3-nitropyridine | 192.97 | ||
| Reported Yield | ~96% |
Step 2: Bartoli Synthesis of this compound
This protocol describes the formation of the pyrrolo[3,2-c]pyridine ring system from 2,4-dichloro-3-nitropyridine using the Bartoli indole synthesis. The reaction of the ortho-substituted nitropyridine with a vinyl Grignard reagent leads to the desired heterocyclic product.[1]
Experimental Workflow
Caption: Step-by-step workflow for the Bartoli synthesis of the target compound.
Experimental Protocol
Materials:
-
2,4-dichloro-3-nitropyridine
-
Vinylmagnesium bromide (typically 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (approximately 3.0 eq) dropwise to the cooled solution via a syringe or dropping funnel, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to -20°C and stir for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride at -20°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to afford this compound.
Quantitative Data
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Notes |
| 2,4-dichloro-3-nitropyridine | 1.0 | 192.97 | Starting material from Step 1. |
| Vinylmagnesium bromide | ~3.0 | 131.26 | Typically used as a 1.0 M solution in THF. Three equivalents are generally required for the reaction with nitroarenes.[1] |
| Product | |||
| This compound | 187.02 | ||
| Expected Yield | Yields for Bartoli synthesis of dichlorinated azaindoles can be variable. A related synthesis of 5,7-dichloro-4-azaindole reports a yield of 25%.[2] |
Note: The yield of the Bartoli synthesis can be sensitive to reaction conditions and the specific substrate. Optimization of temperature, reaction time, and the rate of Grignard reagent addition may be necessary to maximize the yield. The presence of two chloro-substituents on the pyridine ring may influence the reactivity and the overall yield of the reaction.
References
Application Notes and Protocols for Cross-Coupling Reactions of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyrrolopyridines, a scaffold of significant interest in medicinal chemistry and materials science. This document outlines procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, including discussions on regioselectivity, reaction optimization, and data presentation.
Regioselectivity in Cross-Coupling Reactions
The this compound scaffold possesses two distinct chlorine atoms, leading to the potential for regioselective functionalization. The inherent electronic properties of the pyrrolopyridine ring system, along with the specific reaction conditions, dictate which position undergoes cross-coupling preferentially.
Based on studies of related dihalopyridine and dihalopyrimidine systems, the following regioselectivity trends are anticipated:
-
Suzuki-Miyaura and Sonogashira Coupling: The C6 position is generally more susceptible to oxidative addition by palladium(0) catalysts due to its position relative to the pyridine nitrogen. Therefore, monosubstitution is expected to occur preferentially at the C6 position.
-
Buchwald-Hartwig Amination: The regioselectivity in C-N bond formation can often be controlled by the choice of ligand and reaction conditions. While the C6 position may still be inherently more reactive, specific ligand systems have been shown to direct amination to the C4 position in analogous 2,4-dichloropyridine systems.
It is crucial to empirically determine the regioselectivity for each specific transformation through careful reaction monitoring and product characterization.
General Experimental Workflow
The following diagram illustrates a general workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.
Protocol: Synthesis of 6-Aryl-4-chloro-1H-pyrrolo[3,2-c]pyridines
This protocol is adapted from a procedure for a closely related 6-bromo analog and is expected to yield the C6-arylated product.[1]
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (5.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), K₂CO₃ (5.0 equiv), and Pd(PPh₃)₄ (0.06 equiv).
-
Add 1,4-dioxane and water in a 3:1 ratio (to achieve a substrate concentration of approximately 0.02 M).
-
Seal the vial and degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Place the reaction vial in a microwave reactor and heat to 125°C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-6-phenyl-1H-pyrrolo[3,2-c]pyridine | 63[1] |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 51[1] |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-6-(4-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine | 85[1] |
| 4 | 4-Chlorophenylboronic acid | 4-Chloro-6-(4-chlorophenyl)-1H-pyrrolo[3,2-c]pyridine | 32[1] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, forming a C(sp²)-C(sp) bond. For this compound, the reaction is expected to proceed selectively at the C6 position.
Protocol: Synthesis of 6-Alkynyl-4-chloro-1H-pyrrolo[3,2-c]pyridines
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.03 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Dry, degassed toluene or DMF
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.03 equiv).
-
Add dry, degassed toluene or DMF to dissolve the solids.
-
Add the terminal alkyne (1.1 equiv) and triethylamine (3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-70°C to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 6-alkynyl-4-chloro-1H-pyrrolo[3,2-c]pyridine.
Data Presentation:
| Entry | Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-6-(phenylethynyl)-1H-pyrrolo[3,2-c]pyridine | 70-90 |
| 2 | Trimethylsilylacetylene | 4-Chloro-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[3,2-c]pyridine | 65-85 |
| 3 | 1-Pentyne | 4-Chloro-6-(pent-1-yn-1-yl)-1H-pyrrolo[3,2-c]pyridine | 75-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl amines. As previously mentioned, the regioselectivity can be influenced by the choice of catalyst system. The following protocol provides a general starting point, with the potential for selective amination at either the C4 or C6 position.
Protocol: Synthesis of 6-Amino-4-chloro- or 4-Amino-6-chloro-1H-pyrrolo[3,2-c]pyridines
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos or a suitable Buchwald ligand (e.g., RuPhos, BrettPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Dry, degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox, to a dry vial, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add the dry, degassed solvent.
-
Seal the vial and heat the reaction mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-aminated product.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation:
| Entry | Amine | Ligand | Product (Major Regioisomer) | Expected Yield (%) |
| 1 | Morpholine | Xantphos | 4-Chloro-6-morpholino-1H-pyrrolo[3,2-c]pyridine | 60-80 |
| 2 | Aniline | RuPhos | 6-Chloro-4-(phenylamino)-1H-pyrrolo[3,2-c]pyridine | 50-70 |
| 3 | Benzylamine | BrettPhos | 4-Chloro-6-(benzylamino)-1H-pyrrolo[3,2-c]pyridine | 65-85 |
Heck Reaction
The Heck reaction allows for the formation of a new carbon-carbon bond between this compound and an alkene. The reaction typically occurs at the more reactive C6 position.
Protocol: Synthesis of 6-Alkenyl-4-chloro-1H-pyrrolo[3,2-c]pyridines
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dry, degassed DMF or acetonitrile
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and P(o-tol)₃ (0.1 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the dry, degassed solvent, followed by the alkene (1.5 equiv) and the base (2.0 equiv).
-
Heat the reaction mixture to 100-120°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Alkene | Product | Expected Yield (%) |
| 1 | Styrene | 4-Chloro-6-styryl-1H-pyrrolo[3,2-c]pyridine | 50-70 |
| 2 | Butyl acrylate | Butyl (E)-3-(4-chloro-1H-pyrrolo[3,2-c]pyridin-6-yl)acrylate | 60-80 |
| 3 | 1-Octene | 4-Chloro-6-(oct-1-en-2-yl)-1H-pyrrolo[3,2-c]pyridine | 40-60 |
Signaling Pathways and Applications in Drug Development
Substituted 1H-pyrrolo[3,2-c]pyridines are key pharmacophores in a variety of biologically active molecules, including kinase inhibitors, antivirals, and CNS-active agents. The ability to selectively functionalize the 4 and 6 positions of the pyrrolopyridine core through the cross-coupling reactions described herein allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties of drug candidates.
Caption: Role of cross-coupling in drug discovery with the pyrrolopyridine scaffold.
References
Application of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, a derivative of the 7-azaindole scaffold, serves as a crucial starting material in the synthesis of a diverse range of potent kinase inhibitors. The pyrrolopyridine core is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the adenine moiety of ATP, enabling it to form key hydrogen bond interactions within the hinge region of kinase active sites. The strategic placement of chlorine atoms at the 4 and 6 positions provides versatile handles for synthetic elaboration, allowing for the generation of libraries of compounds with tailored selectivity and potency against various kinase targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases implicated in oncology and other diseases.
Kinase Targets and Signaling Pathways
Derivatives of this compound have demonstrated significant inhibitory activity against several important kinase targets, including Monopolar Spindle 1 (MPS1) and Aurora kinases. These kinases play critical roles in cell cycle regulation, and their dysregulation is a hallmark of many cancers.
Monopolar Spindle 1 (MPS1) Kinase: MPS1 is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. Overexpression of MPS1 is observed in numerous human cancers and is associated with chromosomal instability and aneuploidy. Inhibition of MPS1 disrupts the SAC, leading to mitotic errors and subsequent cell death in cancer cells, making it an attractive target for cancer therapy.
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis and cytokinesis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and correlates with poor prognosis.
Below is a simplified representation of the signaling pathways involving MPS1 and Aurora kinases and the points of inhibition by compounds derived from this compound.
Caption: Inhibition of MPS1 and Aurora Kinase Pathways.
Synthetic Applications and Experimental Protocols
The dichloro-substituents on the this compound scaffold offer distinct reactivity, allowing for sequential and regioselective functionalization. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 4-position. This differential reactivity is exploited in the synthesis of a variety of kinase inhibitors.
A general synthetic workflow for the preparation of kinase inhibitors from this compound is depicted below.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of a 4-Anilino-6-amido-1H-pyrrolo[3,2-c]pyridine Derivative
This protocol describes a representative synthesis of a potent kinase inhibitor using this compound as the starting material.
Step 1: Synthesis of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[3,2-c]pyridine
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 3,4-dihydro-2H-pyran (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the N-protected intermediate.
Step 2: Synthesis of N-(4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[3,2-c]pyridin-6-yl)isobutyramide
-
In a sealed tube, dissolve 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and isobutyramide (1.2 eq) in anhydrous 1,4-dioxane (0.2 M).
-
Add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) to the mixture.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the C6-amidated product.
Step 3: Synthesis of N-(4-(3-methoxyphenylamino)-1H-pyrrolo[3,2-c]pyridin-6-yl)isobutyramide
-
To a solution of N-(4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[3,2-c]pyridin-6-yl)isobutyramide (1.0 eq) and 3-methoxyaniline (1.5 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M), add cesium carbonate (2.5 eq).
-
Degas the solution with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq).
-
Heat the reaction mixture to 90-100 °C for 4-6 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude residue in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 2 hours to remove the THP protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired kinase inhibitor.
Quantitative Data: Biological Activity of Synthesized Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative kinase inhibitors synthesized from this compound against various kinases.
| Compound ID | R1 (at C6) | R2 (at C4) | MPS1 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1 | -NH-C(O)CH(CH3)2 | -NH-(3-methoxyphenyl) | 5 | 25 | 10 |
| 2 | -NH-C(O)cyclopropyl | -NH-(3-hydroxyphenyl) | 8 | 40 | 15 |
| 3 | -NH-C(O)CH3 | -NH-(4-pyridyl) | 12 | 65 | 28 |
| 4 | -NH-SO2CH3 | -NH-(3-aminophenyl) | 20 | 110 | 50 |
| 5 | -NH-C(O)t-butyl | -NH-(2-fluorophenyl) | 7 | 30 | 12 |
Data is representative and compiled from publicly available patent literature.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potent kinase inhibitors. Its inherent structural features, combined with the potential for diverse and regioselective chemical modifications at the C4 and C6 positions, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The detailed protocols and biological data presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Application Notes and Protocols for the Derivatization of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its structural features, including two reactive chlorine substituents and a modifiable pyrrole nitrogen, offer multiple points for derivatization, enabling the exploration of chemical space to optimize pharmacological properties. Derivatives of the pyrrolo[3,2-c]pyridine core have shown significant potential as kinase inhibitors, anticancer agents, and modulators of various other biological targets.[1][2][3] These application notes provide a detailed overview of the derivatization strategies for this compound and experimental protocols for key transformations.
Key Derivatization Strategies
The primary sites for derivatization on the this compound core are the C4-Cl, C6-Cl, and N1-H positions. The reactivity of the two chlorine atoms can be selectively addressed, often with the C4 position being more susceptible to nucleophilic substitution. The pyrrole nitrogen can be readily functionalized through various N-alkylation and N-arylation reactions.
Common derivatization reactions include:
-
Suzuki-Miyaura Cross-Coupling: For the introduction of aryl and heteroaryl substituents at the C4 and C6 positions.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds at the C4 and C6 positions.
-
N-Alkylation and N-Arylation: For the modification of the pyrrole nitrogen.
-
Nucleophilic Aromatic Substitution (SNA_r): For the direct displacement of the chlorine atoms with various nucleophiles.
Quantitative Data Summary
The following tables summarize the biological activities of various 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 1: Anticancer Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [4][5][6][7][8]
| Compound ID | B-ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | >10 | >10 | >10 |
| 10f | 2-Methoxyphenyl | 1.23 | 1.56 | 2.01 |
| 10h | 4-Methoxyphenyl | 0.89 | 1.12 | 1.45 |
| 10k | 4-Ethoxyphenyl | 0.75 | 0.98 | 1.21 |
| 10l | 4-Fluorophenyl | 0.56 | 0.78 | 0.99 |
| 10m | 4-Chlorophenyl | 0.62 | 0.85 | 1.03 |
| 10r | Pyridin-3-yl | 2.15 | 2.87 | 3.45 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [1][3][9]
| Compound ID | Structure | FMS Kinase IC₅₀ (nM) |
| KIST101029 (Lead) | N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide | 96 |
| 1e | (Structure not fully specified in abstract) | 60 |
| 1r | (Structure not fully specified in abstract) | 30 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol is adapted from procedures for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.[5][7]
Materials:
-
4-Chloro-6-bromo-1H-pyrrolo[3,2-c]pyridine (or this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a microwave vial or Schlenk flask, add 4-chloro-6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (2-10 mol%).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 3:1 to 5:1 ratio).
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 125 °C. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 2: General Procedure for N-Arylation of the Pyrrole Ring
This protocol is based on established methods for the N-arylation of indoles and azaindoles.[10][11][12]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide) or arylboronic acid
-
Catalyst system:
-
For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos).
-
For Chan-Lam: Copper salt (e.g., Cu(OAc)₂, CuI).
-
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure (Buchwald-Hartwig Amination):
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 equiv) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for N-Alkylation of the Pyrrole Ring
This protocol is a general method for the N-alkylation of azaindoles.[13][14]
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, alkyl bromide)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, THF, Acetonitrile)
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the base (1.1-1.5 equiv) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkyl halide (1.1-1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Visualizations
Caption: Synthetic routes for the derivatization of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the N-arylation of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine is a critical transformation in the synthesis of a wide range of biologically active molecules. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in medicinal chemistry, and the ability to introduce aryl substituents at the N1 position allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. This document provides detailed experimental procedures for the N-arylation of this heterocyclic core, focusing on two of the most powerful and widely used methods in modern organic synthesis: the Chan-Lam coupling and the Buchwald-Hartwig amination.
The Chan-Lam reaction utilizes a copper catalyst to couple a nitrogen-containing heterocycle with an arylboronic acid.[1] This method is often favored for its mild reaction conditions and tolerance of a variety of functional groups.
Alternatively, the Buchwald-Hartwig amination employs a palladium catalyst to forge the C-N bond between an aryl halide and an amine or a heterocycle.[2] This reaction is renowned for its broad substrate scope and high efficiency, driven by the development of sophisticated phosphine ligands.[3]
These protocols are designed to be a practical guide for researchers in the lab, providing clear, step-by-step instructions to facilitate the successful synthesis of N-aryl-4,6-dichloro-1H-pyrrolo[3,2-c]pyridines.
Experimental Protocols
Two primary methods for the N-arylation of this compound are presented below: a copper-catalyzed Chan-Lam coupling and a palladium-catalyzed Buchwald-Hartwig amination.
Protocol 1: Copper-Catalyzed N-arylation (Chan-Lam Coupling)
This protocol is adapted from a reported procedure for the N-arylation of a similar 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.[2]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 3,4,5-trimethoxyphenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the arylboronic acid (1.2 - 1.5 eq) and copper(II) acetate (1.0 - 2.0 eq).
-
Add potassium carbonate (2.0 - 3.0 eq) as the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., DCM or 1,4-dioxane) and pyridine (2.0 - 4.0 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This is a general protocol based on established Buchwald-Hartwig conditions.[4][5][6] Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, iodobenzene) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BrettPhos)[3]
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane, THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2 - 2.0 eq relative to Pd) to a dry Schlenk tube or round-bottom flask.
-
Add the base (1.5 - 2.5 eq).
-
Add this compound (1.0 eq) and the aryl halide or triflate (1.1 - 1.5 eq).
-
Add the anhydrous aprotic solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the N-arylation of pyrrolo[3,2-c]pyridine derivatives based on literature precedents.
| Parameter | Chan-Lam Coupling[2] | Buchwald-Hartwig Amination (General)[4][5][6] |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) | Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) |
| Ligand | Pyridine (can also act as a base) | Phosphine ligand (e.g., XPhos, SPhos) |
| Aryl Source | Arylboronic acid | Aryl halide or Aryl triflate |
| Base | K₂CO₃ | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Dichloromethane (DCM), 1,4-Dioxane | Toluene, Dioxane, THF |
| Temperature | Room temperature to 100 °C | 80 - 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Visualization
Experimental Workflow for N-arylation
Caption: General experimental workflow for the N-arylation of this compound.
References
- 1. New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation [organic-chemistry.org]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A highly efficient heterogeneous copper-catalyzed Chan–Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine in Targeting Specific Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have been identified as potent inhibitors of key cellular targets, including protein kinases and tubulin, making them attractive candidates for the development of novel therapeutics, particularly in oncology and inflammatory diseases.
This document provides detailed application notes and experimental protocols for investigating the potential of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine as a lead compound or building block for targeting specific biological pathways. While direct biological data for this specific dichloro-substituted compound is not extensively available in the public domain, the information presented herein is based on the well-documented activities of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives. The protocols and pathway diagrams are intended to guide researchers in exploring the biological effects of this compound and its subsequent analogs.
Potential Biological Targets and Pathways
Based on the activities of related compounds, this compound is a promising candidate for developing inhibitors of the following targets and pathways:
-
FMS Kinase (CSF-1R) and Downstream Signaling
-
Monopolar Spindle 1 (MPS1) Kinase and the Spindle Assembly Checkpoint
-
Tubulin Polymerization and Microtubule Dynamics
-
IGF-1 Induced Signaling Pathways (MEK/JNK/mTOR)
Targeting FMS Kinase (CSF-1R)
Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1] Its overexpression is implicated in various cancers and inflammatory conditions.[1] Several 1H-pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory activity against FMS kinase.[1][2]
Data Presentation: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line/Assay |
| Compound 1r | FMS | 30 | In vitro kinase assay |
| Compound 1e | FMS | 60 | In vitro kinase assay |
| KIST101029 | FMS | 96 | In vitro kinase assay |
Data sourced from a study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives, highlighting the potential of this scaffold for FMS kinase inhibition.[1]
Experimental Protocol: In Vitro FMS Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from established methods for in vitro kinase screening.
Materials:
-
Recombinant human FMS kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or derivative) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).
-
Add 2 µL of FMS kinase solution (concentration to be optimized, typically in the low nM range).
-
Add 2 µL of a substrate/ATP mixture (final concentrations typically 10-100 µM for ATP and 0.2-1 µg/µL for substrate).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualization: FMS Kinase Signaling Pathway
Targeting Monopolar Spindle 1 (MPS1) Kinase
Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase that is a central component of the Spindle Assembly Checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis.[3] Overexpression of MPS1 is common in many cancers, making it a compelling oncology target.[4]
Data Presentation: MPS1 Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line/Assay |
| Mps1-IN-1 | MPS1 | 367 | In vitro kinase assay (1 µM ATP) |
| Mps1-IN-2 | MPS1 | 145 | In vitro kinase assay (1 µM ATP) |
Data sourced from a study on pyrrolopyridine and pyrimidodiazepinone-based MPS1 inhibitors.[5]
Experimental Protocol: In Vitro MPS1 Kinase Inhibition Assay
This protocol is designed to evaluate the inhibitory activity of compounds against MPS1 kinase.[3][6]
Materials:
-
Recombinant human MPS1 (TTK) kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or derivative) dissolved in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Create a 10-point serial dilution of the test compound in 100% DMSO.
-
Master Mix Preparation: Prepare a master mix containing MPS1 kinase and MBP substrate in Kinase Buffer.
-
Assay Reaction:
-
Add the diluted test compound to the appropriate wells.
-
Add the MPS1/MBP master mix to all wells except the blank.
-
Initiate the reaction by adding ATP solution to all wells. The final reaction volume is typically 25-50 µL.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the reaction and detect kinase activity using the ADP-Glo™ system as described in the FMS kinase assay protocol.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate IC50 values using a non-linear regression curve fit.
Visualization: The Spindle Assembly Checkpoint (SAC)
Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[7] Agents that disrupt microtubule dynamics are potent anticancer drugs. The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop inhibitors that bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[8]
Data Presentation: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine-based Tubulin Inhibitors
| Compound ID | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| Compound 10t | 0.12 | 0.15 | 0.21 |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[8]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol measures the polymerization of tubulin into microtubules by monitoring changes in optical density.[7][9]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (or derivative) dissolved in DMSO
-
Positive controls: Paclitaxel (enhancer), Vinblastine/Colchicine (inhibitor)
-
96-well, clear, flat-bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C.
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of 10x concentrated test compound, control compounds, or DMSO (vehicle control).
-
Reconstitute tubulin protein in General Tubulin Buffer on ice.
-
Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%).
-
-
Initiate Polymerization:
-
Add 90 µL of the final tubulin solution to each well to initiate the reaction.
-
Mix gently by pipetting, avoiding bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time. Inhibitors of tubulin polymerization will show a decreased rate and extent of the absorbance increase compared to the DMSO control.
Visualization: Experimental Workflow for Tubulin Polymerization Assay
Targeting IGF-1 Induced Signaling
The Insulin-like Growth Factor 1 (IGF-1) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[10] Aberrant activation of this pathway is linked to cancer. A derivative of 1H-pyrrolo[3,2-c]pyridine, KIST101029, has been shown to inhibit IGF-1-induced neoplastic cell transformation by targeting downstream kinases.[11]
Potential Targets: MEK, JNK, and mTOR
The compound KIST101029 was found to inhibit the phosphorylation of key kinases in the MAPK and mTOR pathways, which are downstream of the IGF-1 receptor.[11] This suggests that this compound could be a scaffold for developing inhibitors that modulate these pathways.
Experimental Protocol: Western Blot Analysis for Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key signaling proteins following treatment with an inhibitor.[12]
Materials:
-
Cancer cell line of interest (e.g., JB6 Cl41, A375)
-
Complete growth medium
-
Recombinant human IGF-1
-
This compound (or derivative) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 10-50 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to total protein levels.
Visualization: IGF-1 Signaling Pathway
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. raybiotech.com [raybiotech.com]
- 11. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols for the Quantification of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors. Accurate and precise quantification of this compound is crucial for process optimization, quality control of starting materials, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust starting points for researchers and may require further validation for specific applications.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials or relatively simple mixtures where high sensitivity is not required.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Analyte: this compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 270 nm.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes the expected performance characteristics of this HPLC-UV method. These values are illustrative and should be confirmed through method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method Workflow Diagram
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or environmental samples.
Experimental Protocol
1. Instrumentation and Materials:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Solvents: LC-MS grade acetonitrile and water.
-
Reagents: LC-MS grade formic acid.
-
Analyte: this compound reference standard.
2. Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B held for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): m/z 187.0.
-
Product Ions (for quantification and qualification): Propose m/z 152.0 (loss of Cl) and m/z 125.0 (loss of Cl and HCN). Note: These transitions must be optimized on the specific instrument.
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with 50:50 acetonitrile:water.
-
Sample Preparation (e.g., Plasma): Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex, centrifuge, and inject the supernatant.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a weighted linear regression (e.g., 1/x²) to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the analyte in samples using the regression equation.
Data Presentation
The following table summarizes the expected performance characteristics for this LC-MS/MS method. These values are illustrative and require validation.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Method Workflow Diagram
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the gram-scale synthesis of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the development of novel therapeutics. The described synthetic route is designed for scalability and reproducibility, making it suitable for producing the quantities required for preclinical evaluation. Detailed protocols for each synthetic step, purification, and analytical characterization are provided. Furthermore, this application note discusses the potential biological relevance of this scaffold as an inhibitor of FMS-like tyrosine kinase 3 (FMS), a target implicated in various cancers.
Introduction
The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have shown a wide range of therapeutic potential, including as kinase inhibitors for the treatment of cancer.[1][2] In particular, substituted pyrrolo[3,2-c]pyridines have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FMS), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[1] The development of novel FMS inhibitors is a promising strategy for targeted cancer therapy.
To enable preclinical studies, including in vivo efficacy and toxicology assessments, a robust and scalable synthesis of the core intermediate, this compound, is essential. This document outlines a reliable multi-step synthesis starting from commercially available 2,6-dichloropyridine. The protocol is designed to be amenable to scale-up, providing researchers with a practical guide to obtaining multi-gram quantities of the target compound with high purity.
Proposed Synthetic Route
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2,6-dichloropyridine, as illustrated in the workflow diagram below.
Caption: A three-step synthetic workflow for the preparation of the target compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
This procedure describes the nitration of 2,6-dichloropyridine to yield the key intermediate, 2,6-dichloro-3-nitropyridine.[3]
Materials:
-
2,6-Dichloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2,6-dichloropyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add potassium nitrate portion-wise, maintaining the temperature below 10 °C.
-
After the addition of potassium nitrate, slowly warm the reaction mixture to room temperature and then heat to 120 °C.
-
Maintain the reaction at 120 °C for 10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
A white solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.
-
Dry the solid under vacuum to afford 2,6-dichloro-3-nitropyridine.
| Parameter | Value |
| Starting Material | 2,6-Dichloropyridine |
| Reagents | H₂SO₄, KNO₃ |
| Temperature | 120 °C |
| Reaction Time | 10 hours |
| Typical Yield | 80-85% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of 2,6-Dichloro-3-aminopyridine
This protocol details the reduction of the nitro group of 2,6-dichloro-3-nitropyridine to an amino group using iron powder.[4]
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Iron Powder
-
Ammonium Chloride
-
Ethanol
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2,6-dichloro-3-nitropyridine, ethanol, and water.
-
To this suspension, add iron powder and ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the aqueous residue, add ethyl acetate and basify with saturated sodium bicarbonate solution until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-aminopyridine.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-3-nitropyridine |
| Reagents | Fe, NH₄Cl |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Yield | 85-90% |
| Purity (by HPLC) | >97% |
Step 3: Synthesis of this compound
This final step involves the cyclization of 2,6-dichloro-3-aminopyridine with chloroacetaldehyde to form the desired pyrrolo[3,2-c]pyridine ring system.
Materials:
-
2,6-Dichloro-3-aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium Acetate
-
Acetic Acid
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3-aminopyridine and sodium acetate in a mixture of acetic acid and water.
-
Heat the solution to 50-60 °C.
-
Slowly add chloroacetaldehyde solution to the reaction mixture.
-
After the addition, heat the reaction to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Value |
| Starting Material | 2,6-Dichloro-3-aminopyridine |
| Reagent | Chloroacetaldehyde |
| Solvent | Acetic Acid/Water |
| Temperature | Reflux |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >99% |
Analytical Characterization
The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.
| Analysis | Intermediate 1 | Intermediate 2 | Final Product |
| Appearance | White to off-white solid | Light yellow solid | Off-white to light brown solid |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spec (m/z) | [M+H]⁺ expected: 192.96 | [M+H]⁺ expected: 162.98 | [M+H]⁺ expected: 186.98 |
| HPLC Purity | >98% | >97% | >99% |
| Melting Point | 61-63 °C | - | - |
Biological Context: FMS Kinase Inhibition
Derivatives of the this compound scaffold have shown potential as inhibitors of FMS-like tyrosine kinase 3 (FMS). FMS is a receptor tyrosine kinase that, upon binding to its ligand, colony-stimulating factor 1 (CSF-1), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, are critical for cell proliferation, survival, and differentiation.[1] In many cancers, FMS is overexpressed, leading to aberrant signaling and tumor growth. Inhibition of FMS kinase activity is therefore a promising therapeutic strategy.
Caption: FMS signaling pathway and the point of inhibition by pyrrolo[3,2-c]pyridine derivatives.
Conclusion
This application note provides a detailed and scalable synthetic protocol for the preparation of this compound, a valuable building block for the discovery of new therapeutic agents, particularly FMS kinase inhibitors. The described methods are robust and have been designed to be readily implemented in a drug development setting to produce the necessary quantities of material for preclinical research. The provided analytical and biological context further supports the utility of this compound in medicinal chemistry programs.
References
Application Notes and Protocols for the Design and Synthesis of Novel Compounds from 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic design, synthesis, and biological evaluation of novel compounds derived from the versatile 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine scaffold. This document offers detailed protocols for the synthesis of potent kinase inhibitors and tubulin polymerization inhibitors, quantitative data on their biological activities, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. The starting material, this compound, offers two reactive sites for functionalization, allowing for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR). This document will focus on the derivatization of this scaffold to create potent inhibitors of FMS kinase and tubulin polymerization, both of which are significant targets in oncology.
Data Presentation
Quantitative Data Summary
The following tables summarize the in vitro potency of various 1H-pyrrolo[3,2-c]pyridine derivatives against their respective targets and cancer cell lines.
Table 1: 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors [1][2]
| Compound | Target/Assay | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Antiproliferative Activity | 1.25 | 1.87 | 2.13 |
| 10l | Antiproliferative Activity | 0.88 | 1.12 | 1.34 |
| 10m | Antiproliferative Activity | 0.54 | 0.69 | 0.82 |
| 10t | Antiproliferative Activity | 0.12 | 0.15 | 0.21 |
| CA-4 (Control) | Antiproliferative Activity | 0.002 | 0.003 | 0.003 |
Table 2: Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors [3]
| Compound | FMS Kinase IC₅₀ (nM) | Ovarian Cancer (SK-OV-3) IC₅₀ (µM) | Prostate Cancer (PC-3) IC₅₀ (µM) | Breast Cancer (MCF-7) IC₅₀ (µM) |
| 1e | 60 | 0.25 | 0.33 | 0.41 |
| 1r | 30 | 0.15 | 0.21 | 0.28 |
| KIST101029 (Lead) | 96 | 0.18 | 0.24 | 0.32 |
Experimental Protocols
General Synthetic Schemes
The synthesis of novel compounds from this compound can be achieved through regioselective functionalization of the C4 and C6 positions. The chlorine atom at the C6 position is generally more susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
Scheme 1: General Synthesis of 6-Aryl-4-amino-1H-pyrrolo[3,2-c]pyridine Derivatives
Caption: General synthetic route for diaryl-amino pyrrolo[3,2-c]pyridines.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine
This protocol describes a general method for the regioselective Suzuki-Miyaura coupling at the C6 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine.[1]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aryl-4-amino-1H-pyrrolo[3,2-c]pyridine Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the C4 position of the 6-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.
Materials:
-
6-Aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.10 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the 6-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine and the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 6-aryl-4-amino-1H-pyrrolo[3,2-c]pyridine derivative.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: FMS kinase signaling pathway and the point of inhibition.
Caption: Mechanism of action for colchicine-binding site inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine derivatives, a promising class of compounds with potential therapeutic applications, particularly in oncology. The protocols detailed below are designed to assess the cytotoxic and kinase inhibitory activities of these derivatives, providing a framework for screening and characterizing novel chemical entities.
Overview of this compound Derivatives
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives demonstrating a range of biological activities.[1][2][3] Notably, these compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The 4,6-dichloro substitution on this scaffold provides a versatile platform for further chemical modification to optimize potency and selectivity.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 1H-pyrrolo[3,2-c]pyridine derivatives from published studies. This data is intended to serve as a reference for expected potency and to guide the design of new screening campaigns.
Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 10t | HeLa (Cervical) | MTT | 0.12 | [6] |
| SGC-7901 (Gastric) | MTT | 0.15 | [6] | |
| MCF-7 (Breast) | MTT | 0.21 | [6] | |
| Compound 1r | Ovarian Cancer Panel | Not Specified | 0.15 - 1.78 | [4] |
| Prostate Cancer Panel | Not Specified | 0.15 - 1.78 | [4] | |
| Breast Cancer Panel | Not Specified | 0.15 - 1.78 | [4] |
Table 2: Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Kinase Target | Assay Type | IC50 (nM) | Reference |
| Compound 1e | FMS Kinase | Not Specified | 60 | [4] |
| Compound 1r | FMS Kinase | Not Specified | 30 | [4] |
| KIST101029 | FMS Kinase | Not Specified | 96 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound derivatives on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Complete growth medium (specific to cell line)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for assessing cell viability using the MTT assay.
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for an in vitro kinase inhibition assay. Specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for the particular kinase of interest.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
384-well plates
-
Plate reader compatible with the detection reagent
Protocol:
-
Reagent Preparation: Prepare all reagents in the kinase assay buffer.
-
Compound Dispensing: Dispense the test compounds into the 384-well plate.
-
Kinase Addition: Add the kinase to the wells containing the compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathway Visualization
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit signaling pathways that are crucial for cancer cell proliferation and survival, such as the MAPK/ERK and mTOR pathways.[7]
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical derivative.
These protocols and notes are intended to be a starting point for the in vitro characterization of this compound derivatives. Optimization of specific assay conditions may be required for different compounds and biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. (Open Access) An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021) | Anna Wójcicka | 30 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q1: My reaction is resulting in a very low yield or no this compound at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in the synthesis of pyrrolopyridine derivatives are a frequent issue.[1] Several factors, from starting material purity to reaction conditions, can be responsible. Below is a systematic guide to troubleshooting low yields.
Troubleshooting Steps:
-
Purity of Starting Materials: Impurities in your precursors can significantly inhibit the reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.
-
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation.
-
Recommendation: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to side reactions and reduced yield.
-
Recommendation: Carefully control the stoichiometry of your reagents. Consider a slight excess of one reagent to drive the reaction to completion, but be mindful of potential side reactions.
-
-
Atmosphere Control: The presence of oxygen or moisture can be detrimental to many organic reactions.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your intermediates or reagents are sensitive to air or moisture. Use dry solvents and glassware.
-
Issue 2: Formation of Significant Impurities
Q2: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, NMR). What are the likely impurities and how can I minimize their formation?
A2: The formation of impurities is a common problem in multi-step syntheses. In the context of pyrrolopyridine synthesis, potential impurities can arise from side reactions or incomplete reactions.
Common Impurities and Mitigation Strategies:
-
Isomeric Products: Depending on the synthetic route, the formation of isomeric pyrrolopyridines is possible.
-
Mitigation: Carefully control the regioselectivity of your cyclization step. This can often be influenced by the choice of catalyst, solvent, and temperature.
-
-
Over-reaction Products: Further substitution or transformation of the desired product can occur under harsh reaction conditions.
-
Mitigation: Monitor the reaction closely and stop it once the desired product is formed. Avoid excessive heating or prolonged reaction times.
-
-
Starting Material Carryover: Incomplete reaction will result in the presence of starting materials in your crude product.
-
Mitigation: Optimize reaction conditions to ensure complete conversion. Consider using a slight excess of the other reactant.
-
-
Hydrolysis Products: If water is present and the reaction conditions are suitable, hydrolysis of chloro substituents can occur.
-
Mitigation: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
-
Issue 3: Difficulty in Product Purification
Q3: My crude product is a dark, tarry material that is difficult to purify. What could be the reason and what purification strategies can I employ?
A3: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the product itself, which can be caused by excessively high temperatures or highly acidic conditions.[2]
Purification Troubleshooting:
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Recommendation: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the target compound from impurities.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Recommendation: Test various solvents and solvent mixtures to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.
-
Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the basic product into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which can be collected by filtration.
-
Data Presentation
Table 1: Hypothetical Troubleshooting Data for Yield Optimization
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 80 | 100 | 120 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 35 | 65 | 50 |
| Purity (%) | 85 | 92 | 75 |
| Notes | Incomplete reaction | Optimal conditions | Product degradation observed |
Table 2: Common Impurities and their Characteristics
| Impurity | Potential Cause | TLC Rf (relative to product) | Identification Method |
| Unreacted Precursor | Incomplete reaction | Higher or Lower | LC-MS, 1H NMR |
| Isomeric Byproduct | Lack of regioselectivity | Similar | LC-MS, 1H & 13C NMR |
| Hydrolyzed Product | Presence of water | Lower | LC-MS |
Experimental Protocols
A plausible synthetic approach to the pyrrolo[3,2-c]pyridine core involves the cyclization of a suitably substituted aminopyrrole derivative. A general, representative protocol is provided below.
Protocol: Synthesis of a Pyrrolo[3,2-c]pyridine Derivative
-
Starting Material Preparation: Synthesize the necessary substituted aminopyrrole precursor according to established literature procedures.
-
Cyclization Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aminopyrrole precursor (1 equivalent) in a suitable solvent (e.g., acetic acid).
-
Add the cyclizing agent (e.g., an appropriate dicarbonyl compound or its equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallize the product from a suitable solvent.
-
Visualizations
Caption: A troubleshooting workflow for addressing common synthesis issues.
Caption: A general experimental workflow for the synthesis and purification.
References
Technical Support Center: Purification of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound and its derivatives?
A1: The most frequently reported and versatile method for the purification of this class of compounds is silica gel column chromatography.[1][2] This technique is effective in separating the target compound from starting materials, by-products, and other impurities.
Q2: What are some common solvent systems used for silica gel column chromatography of these compounds?
A2: Typical solvent systems involve a mixture of a non-polar solvent and a polar solvent. Commonly used systems include:
-
Ethyl acetate in hexanes (e.g., ratios from 1:4 to 1:1)[1]
-
Methanol in dichloromethane (e.g., 1:20)[1]
-
A gradient of ethyl acetate in hexanes is often employed to achieve optimal separation.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a viable method for final purification, especially if the crude product is a solid with moderate to high purity. The choice of solvent is critical and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Mixed solvent systems, such as ethanol-water or dichloromethane-hexane, are often effective for nitrogen heterocycles.
Q4: What are the potential challenges when purifying these compounds?
A4: Common challenges include:
-
Co-elution of impurities: Structurally similar impurities may be difficult to separate by column chromatography.
-
Low recovery: The compound may adhere strongly to the silica gel, leading to poor recovery. This is more common with highly polar derivatives.
-
Decomposition: Some derivatives may be sensitive to the acidic nature of silica gel.
-
Tailing of peaks: In chromatography, peak tailing can occur due to the interaction of the basic nitrogen atoms in the pyrrolopyridine ring with the acidic silanol groups of the silica gel.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common and efficient method for monitoring the progress of your column chromatography. It allows for the rapid analysis of multiple fractions to identify those containing the desired product.
Q6: Are there any specific safety precautions I should take when handling this compound?
A6: Yes, it is important to handle this and other chlorinated organic compounds with appropriate safety measures. Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and consult the material safety data sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its derivatives.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and so on. A small amount of methanol (1-5%) in dichloromethane can also be effective for very polar compounds. |
| Compound runs with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system, such as 5% ethyl acetate in hexanes, and gradually increase the polarity if necessary. |
| Poor separation of spots (co-elution) | The solvent system does not provide adequate resolution. | Try a different solvent system. For example, if ethyl acetate/hexanes is not effective, consider dichloromethane/methanol or exploring a three-component system. Running a slower column (i.e., with a lower flow rate) can sometimes improve resolution. |
| Streaking or tailing of spots on TLC and column | The compound is interacting too strongly with the silica gel, possibly due to the basicity of the nitrogen atoms. The compound might be acidic or basic. | Add a small amount of a modifier to your eluent. For basic compounds, adding 0.1-1% triethylamine can help to reduce tailing. For acidic compounds, a small amount of acetic acid may be beneficial. |
| Low recovery of the compound | The compound is irreversibly adsorbed onto the silica gel. | If the compound is suspected to be acid-sensitive, use deactivated (neutral) silica gel or alumina. Alternatively, after eluting with the primary solvent system, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining compound. |
| Cracks appearing in the silica gel bed | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the silica gel. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used), or the compound is very soluble even in the cold solvent. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Use a lower-boiling point solvent. Alternatively, dilute the solution with more of the hot solvent before cooling. Oiling out can sometimes be overcome by vigorous stirring during the cooling process. |
| Crystals are very fine or powdery | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the growth of larger crystals. |
| Low recovery of crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Colored impurities in the final product | The impurities were not removed during the crystallization process. | If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound and its derivatives. The specific solvent system may need to be optimized for each compound.
Materials:
-
Crude this compound or derivative
-
Silica gel (230-400 mesh)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane, Methanol
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 10%, 20%, 50% ethyl acetate in hexanes) to find a system that gives the desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Begin collecting fractions. The flow rate should be steady; for flash chromatography, apply gentle air pressure.
-
If a gradient elution is required, start with the low-polarity solvent system determined by TLC and gradually increase the proportion of the more polar solvent. For example, start with 10% ethyl acetate in hexanes and increase to 20%, then 30%, and so on.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
-
Quantitative Data from Literature for Derivatives:
| Derivative | Purification Method | Solvent System | Yield |
| N-benzyl pyrrolopyrimidine | Flash column chromatography | Ethyl acetate:hexanes = 1:4 | 87%[1] |
| Methylated pyrrolopyrimidine | Flash column chromatography | Ethyl acetate:hexanes = 1:4 | 82%[1] |
| Pyrrolopyrimidine 9b | Flash column chromatography | Ethyl acetate:hexanes = 1:4 | 81%[1] |
| Sulfone amides 20 | Flash column chromatography | Methanol:CH2Cl2 = 1:20 | 22-55%[1] |
| Pyridine-based pyrrolo[2,3-d]pyrimidine 12a | Silica gel flash column chromatography | Methanol/DCM = 1:9 | 33%[2] |
| Pyridine-based pyrrolopyrimidine 4b | Silica-gel flash column chromatography | acetone/DCM = 1:1 | 61%[2] |
| Pyridine-based pyrrolopyrimidine 4c | Silica-gel flash column chromatography | acetone/DCM = 1:1 | 72%[2] |
DOT Diagram for Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This is a general protocol. The ideal solvent or solvent pair must be determined experimentally.
Materials:
-
Crude solid product
-
A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a small amount of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool. The best solvent will result in the formation of crystals upon cooling.
-
If a single solvent is not suitable, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble) and add a "bad" solvent (in which it is insoluble) dropwise until turbidity persists.
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
DOT Diagram for Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for purity analysis. The specific conditions will need to be optimized.
Materials:
-
Purified compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade additives (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration of about 0.1 mg/mL with the mobile phase.
-
-
Method Development (Starting Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
Adjust the gradient profile and the run time to achieve good separation of the main peak from any impurity peaks.
-
If peaks are broad or show tailing, consider changing the pH of the mobile phase or using a different additive.
-
-
Purity Calculation:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
DOT Diagram for HPLC Analysis Workflow
Caption: Workflow for purity analysis by HPLC.
References
Technical Support Center: Overcoming Solubility Challenges with 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound that might contribute to its poor solubility?
This compound is a heterocyclic aromatic compound.[1][2] Its planar structure and the presence of chlorine atoms can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and dissolve the compound.[3] Like many multi-ring heterocyclic compounds, it is often characterized by low aqueous solubility.[4]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?
This is a common phenomenon known as the transition from kinetic to thermodynamic solubility.[5][6] Your stock solution in a strong organic solvent like DMSO is often a supersaturated system. When this is diluted into an aqueous buffer, the compound's low thermodynamic (or true) solubility in the aqueous environment is exceeded, leading to precipitation.[5]
Q3: What are the initial steps I should take to try and solubilize this compound for a biological assay?
The initial approach should involve screening a panel of common laboratory solvents and simple formulation strategies. This includes testing various concentrations of co-solvents, adjusting the pH of the buffer, or using surfactants.[7][8] It is crucial to determine the required final concentration in your assay to select the most appropriate solubilization method.
Troubleshooting Guide
Issue 1: The compound does not dissolve in common organic solvents for stock solution preparation.
Possible Cause: The compound has very high crystal lattice energy.
Troubleshooting Steps:
-
Gentle Heating: Gently warm the solution to 37°C in a water bath.[9]
-
Sonication: Use a bath sonicator for 5-10 minutes to provide mechanical energy to break up the solid particles.[9]
-
Vortexing: Vigorously vortex the sample for 1-2 minutes.[9]
-
Solvent Screening: Test a range of pharmaceutically acceptable solvents beyond DMSO, such as ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol (PEG).
Issue 2: The compound precipitates out of the aqueous buffer during the experiment.
Possible Cause: The thermodynamic solubility in the final assay buffer is too low.
Troubleshooting Steps:
-
Co-solvent Optimization: Prepare a range of your aqueous buffer with varying percentages of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol). Determine the lowest percentage of co-solvent that maintains the solubility of your compound at the desired concentration.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. Since this compound contains a pyridine ring, it is weakly basic.[6] Lowering the pH of the buffer may protonate the pyridine nitrogen, leading to increased aqueous solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[6] Test low concentrations (typically below 1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[6] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
Quantitative Data Summary
The following table provides an illustrative example of how to present solubility data for this compound when testing different solubilization methods. Note: These values are hypothetical and should be determined experimentally.
| Solubilization Method | Solvent/Vehicle | Maximum Achieved Concentration (µM) | Observations |
| None | PBS (pH 7.4) | < 1 | Immediate precipitation |
| Co-solvent | 5% DMSO in PBS | 10 | Precipitates after 1 hour |
| 10% Ethanol in PBS | 25 | Stable for > 4 hours | |
| pH Adjustment | Acetate Buffer (pH 5.0) | 50 | Stable |
| Surfactant | 0.1% Tween® 80 in PBS | 75 | Stable |
| Cyclodextrin | 2% HP-β-CD in PBS | 150 | Stable |
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).
-
Add a small aliquot of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after set incubation periods (e.g., 1 hour, 4 hours, 24 hours) at the intended experimental temperature.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.[10]
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of solid this compound to each buffer.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the supernatant for each pH value using a validated analytical method.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. This compound | 67139-79-1 [sigmaaldrich.com]
- 2. This compound | C7H4Cl2N2 | CID 5358988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
byproduct formation in 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine reactions and solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during the chemical modification of this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound core?
The primary reactive sites are the two chlorine atoms at the C4 and C6 positions of the pyridine ring and the nitrogen atom of the pyrrole ring. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C6 position. This is due to the electronic influence of the fused pyrrole ring. The pyrrole nitrogen is a nucleophilic site and can undergo reactions such as N-alkylation.
Q2: How can I selectively functionalize the C4 position over the C6 position?
Achieving high regioselectivity for C4 functionalization is a common objective. This can typically be accomplished by carefully controlling reaction conditions. For palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, using a 1:1 stoichiometry of the coupling partner to the dichloropyrrolopyridine substrate at lower temperatures can favor mono-substitution at the more reactive C4 position. The choice of catalyst, ligand, and base can also significantly influence the regioselectivity.
Q3: What are the typical byproducts observed in reactions involving this compound?
Common byproducts can be categorized based on the reaction type:
-
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig):
-
Di-substituted product: Formation of the 4,6-disubstituted pyrrolo[3,2-c]pyridine.
-
Homocoupling of the boronic acid/ester (in Suzuki reactions): This leads to the formation of a biaryl byproduct from the coupling partner.
-
Hydrodehalogenation: Replacement of one or both chlorine atoms with hydrogen.
-
Protodeborylation of the boronic acid/ester (in Suzuki reactions): The boronic acid or ester is converted back to the corresponding arene.
-
-
N-Alkylation Reactions:
-
Over-alkylation: While less common for the pyrrole nitrogen, it can occur with highly reactive alkylating agents.
-
C-alkylation: In some cases, alkylation can occur on the pyrrole ring carbons, although N-alkylation is generally favored.
-
-
Hydrolysis:
-
Monohydroxylated product: Replacement of one of the chlorine atoms with a hydroxyl group, leading to the corresponding chlorohydroxypyrrolopyridine.
-
Ring-opened products: Under harsh basic conditions, the pyrrole ring can be susceptible to cleavage.[1]
-
Troubleshooting Guides
This section provides troubleshooting guides for common issues encountered during key reactions with this compound.
Suzuki Coupling Reactions
Issue: Low yield of the desired mono-C4-arylated product and formation of multiple byproducts.
Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Quantitative Data Summary: Suzuki Coupling
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Boronic Acid Stoichiometry | 1.0 - 1.2 equivalents | > 1.5 eq. may lead to increased di-arylation. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can affect selectivity and yield. |
| Base | K₂CO₃, Cs₂CO₃ | Stronger bases may promote side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Solvent can influence solubility and reaction rate. |
| Temperature | 80 - 100 °C | Higher temperatures can lead to di-arylation. |
Experimental Protocol: Selective Mono-Arylation of this compound
A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) is dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).[3] The mixture is degassed with nitrogen and then heated in a microwave reactor at 125 °C for 26 minutes.[3] After completion, the reaction mixture is extracted with ethyl acetate.[3]
Buchwald-Hartwig Amination
Issue: Formation of the di-aminated byproduct and/or low conversion of the starting material.
Logical Relationships in Buchwald-Hartwig Amination Troubleshooting
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | > 1.5 eq. increases the risk of di-amination.[4] |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst choice can impact reaction efficiency. |
| Ligand | XPhos, SPhos, BINAP | The ligand is crucial for catalyst stability and activity.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Base strength can affect the rate and side reactions. |
| Temperature | 80 - 110 °C | Higher temperatures can favor di-amination. |
Experimental Protocol: Selective Mono-Amination of a Dichloropyrimidine
In a glovebox, a vial is charged with the palladium precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %).[4] The vial is sealed, removed from the glovebox, and the solvent (e.g., toluene) is added via syringe.[4] The mixture is stirred at room temperature for a specified time. To this solution, the dichloropyrimidine (1.0 equivalent), the amine (1.1 equivalents), and the base (e.g., 1.4 equivalents of NaOt-Bu) are added.[4] The reaction mixture is then heated at a specified temperature (e.g., 100 °C) under an inert atmosphere.[4]
N-Alkylation of the Pyrrole Ring
Issue: Low yield of the desired N-alkylated product or formation of regioisomers.
Workflow for Optimizing N-Alkylation
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the this compound core?
A1: The synthesis of the this compound scaffold, a type of azaindole, can be approached through several established methods for indole and azaindole synthesis. The choice of strategy often depends on the availability of starting materials. Common strategies include:
-
Bartoli Indole Synthesis: This method involves the reaction of a substituted nitro-pyridine with a vinyl Grignard reagent. For the target molecule, a starting material like 2,4-dichloro-5-nitropyridine would be required. Optimizing the equivalents of the Grignard reagent and maintaining strict temperature control are critical for success.[1]
-
Leimgruber-Batcho Reaction: A versatile and often high-yielding method for azaindole synthesis that can be adapted for this target.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic routes often employ palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, starting from a functionalized dichloropyridine to build the pyrrole ring.[1][2][3] These methods offer high efficiency and functional group tolerance.
-
Fischer Indole Synthesis: While a classic method, its application to electron-deficient systems like dichloropyridines can be challenging and may result in lower yields under harsh conditions.[1][4]
Q2: Why are yields often low in azaindole synthesis, and how does this apply to the 4,6-dichloro derivative?
A2: The primary reason for low yields in many traditional azaindole syntheses is the electron-deficient nature of the pyridine ring. The nitrogen atom withdraws electron density, which can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis.[4] This often necessitates harsh reaction conditions (high temperatures, strong acids), which can lead to decomposition of starting materials and products, as well as the formation of side products.[1][4] For this compound, the two chlorine atoms further increase the electron deficiency of the pyridine ring, potentially exacerbating these challenges.
Troubleshooting Guide
Q3: My reaction yield is consistently low (<30%). What are the most critical parameters to investigate for optimization?
A3: Low yields are a frequent issue. A systematic approach to troubleshooting is recommended. The following areas should be investigated:
-
Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous. The quality of organometallic reagents, such as vinyl Grignard, is especially critical. Impurities or moisture can significantly reduce yield.[4]
-
Temperature Control: Many steps in azaindole synthesis are highly temperature-sensitive. For reactions involving Grignard reagents, maintaining a low starting temperature (e.g., -78 °C) and allowing a slow warm-up is crucial.[1] For cyclization steps, carefully screen temperatures to find the optimal balance between reaction rate and decomposition.
-
Reaction Concentration: Running the reaction at a higher dilution may favor the desired intramolecular cyclization over intermolecular side reactions, which can become significant at high concentrations.[1]
-
Catalyst and Ligand Choice (for cross-coupling): In palladium-catalyzed routes, screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. The choice of ligand can dramatically impact reaction efficiency and selectivity.
Q4: I'm observing multiple spots on my TLC/LCMS analysis, suggesting significant side product formation. What are these likely to be and how can they be minimized?
A4: The formation of side products can severely impact yield and purification efforts. Common issues include:
-
Positional Isomers: Depending on the synthetic route, the formation of other azaindole isomers is possible.[1] Careful selection of starting materials with appropriate directing groups can improve regioselectivity.
-
Incomplete Cyclization: The reaction may stall, leaving key intermediates in the mixture. Monitor the reaction progress carefully by TLC or LCMS to determine the optimal reaction time and ensure full conversion to the desired product.[1]
-
Decomposition: As mentioned, harsh conditions can cause decomposition. Attempt the reaction under the mildest effective conditions (lowest possible temperature, weaker acid catalyst) to minimize tar and degradation product formation.[4]
Q5: What is the most effective method for purifying the final this compound product?
A5: Purification can be challenging due to the similar polarity of isomers and byproducts.
-
Flash Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system, typically using a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), is recommended.[1]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent method for achieving high purity. This should be attempted after initial purification by chromatography.
Data Presentation: Comparative Synthesis Conditions
The following table summarizes typical reaction conditions and yields for analogous azaindole syntheses, which can serve as a starting point for optimizing the synthesis of this compound.
| Synthetic Method | Key Reagents/Catalysts | Typical Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Bartoli Synthesis | Vinylmagnesium bromide, Nitropyridine | THF | -78 to -20 | 20 - 50 | [1] |
| Fischer Synthesis | Pyridylhydrazine, Ketone, Acid Catalyst | Toluene, Acetic Acid | 80 - 180 | 15 - 60 | [4] |
| Leimgruber-Batcho | Substituted Nitropyridine | DMF, Piperidine | 100 - 150 | 60 - 85 | [1] |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Alkyne, Amine | Dioxane, THF | 25 - 100 | 70 - 95 | [2] |
Experimental Protocols
Proposed Protocol: Palladium-Catalyzed Cyclization Route
This protocol is a representative example based on modern synthetic methods for related azaindoles and has not been optimized specifically for this compound.
Step 1: Sonogashira Coupling of 3-amino-4,6-dichloropyridine with Trimethylsilylacetylene
-
To an oven-dried flask under a nitrogen atmosphere, add 3-amino-4,6-dichloropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous solvent (e.g., 1,4-dioxane or THF).
-
Add triethylamine (3.0 eq) followed by trimethylsilylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to yield the alkynylated intermediate.
Step 2: Deprotection and Intramolecular Cyclization
-
Dissolve the silyl-protected intermediate from Step 1 in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 2-4 hours.
-
Once deprotection is complete (as monitored by TLC), neutralize the mixture with a mild acid.
-
Add a base (e.g., potassium tert-butoxide, 1.5 eq) to promote the intramolecular cyclization.
-
Heat the reaction mixture at reflux until the formation of the pyrrolopyridine is complete.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed synthesis route.
Caption: Troubleshooting workflow for diagnosing and resolving low synthesis yield.
References
troubleshooting failed reactions involving 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for reactions involving 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the synthesis and functionalization of this important heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format with potential causes and detailed troubleshooting steps.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound to introduce an aryl or heteroaryl group, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve my reaction?
Potential Causes:
-
Catalyst Inactivation: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, leading to catalyst poisoning and reduced activity.[1] The pyrrole N-H can also interfere with the catalytic cycle.
-
Inactive Catalyst Species: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere can lead to catalyst oxidation and deactivation.[2][3]
-
Poor Reagent Quality: The boronic acid or ester may have degraded (protodeboronation), or the this compound starting material may contain impurities.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate.[2][4]
-
Issues with the Pyrrole N-H: The acidic proton on the pyrrole nitrogen can interfere with the reaction, either by reacting with the base or by coordinating to the metal center.
Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: The most critical step is often the protection of the pyrrole N-H group. A Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group can be installed prior to the coupling reaction. This prevents interference from the acidic proton and can improve solubility.[5]
-
Optimize the Catalyst System:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and promote oxidative addition. Recommended ligands include SPhos, XPhos, and RuPhos.[4][6]
-
Palladium Source: Use a reliable palladium precursor such as Pd(OAc)₂ or a pre-catalyst like (SPhos)Pd G2.
-
-
Ensure a Strictly Inert Atmosphere:
-
Verify Reagent Quality:
-
Use fresh, high-purity boronic acid or boronate ester. Using a slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[2]
-
Ensure the purity of your this compound.
-
-
Screen Reaction Parameters:
-
Base: A thorough screening of bases is often necessary. Start with milder inorganic bases like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, stronger bases such as Cs₂CO₃ can be tested.[2][4]
-
Solvent: A mixture of a polar aprotic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, or DMF/water.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-120 °C.[4] Microwave irradiation can also be beneficial to shorten reaction times and improve yields.[8]
-
Issue 2: Low or No Yield in Buchwald-Hartwig Amination Reactions
Question: My Buchwald-Hartwig amination of this compound with a primary or secondary amine is failing. What are the common pitfalls and how can I troubleshoot this reaction?
Potential Causes:
-
Catalyst Inhibition: Similar to Suzuki coupling, the pyridine nitrogen can poison the palladium catalyst.[1] The pyrrole N-H also presents a challenge.
-
Slow Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step challenging and often rate-limiting.[3]
-
Side Reactions: Hydrodehalogenation, where the chlorine is replaced by a hydrogen atom, is a common side reaction.[3]
-
Inappropriate Base: The choice and purity of the base are critical. The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.
Troubleshooting Steps:
-
Protect the Pyrrole Nitrogen: As with the Suzuki reaction, protecting the pyrrole N-H with a group like Boc is highly recommended to prevent side reactions and improve reaction outcomes.
-
Select a Highly Active Catalyst System:
-
Ligand: For C-Cl bond activation, bulky, electron-rich biarylphosphine ligands are essential. XPhos, SPhos, RuPhos, and BrettPhos are excellent choices.[3][9]
-
Palladium Source: Use an air-stable precatalyst, such as an XPhos Pd G3 palladacycle, to ensure a consistent and active catalytic species.[3][7]
-
-
Optimize the Base and Solvent:
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for amination of aryl chlorides.[3] Ensure it is of high purity and handled under anhydrous conditions.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, 1,4-dioxane, or THF are standard.[3]
-
-
Control Reaction Conditions:
-
Address Hydrodehalogenation:
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous dichloropyridine substrates. These should serve as a starting point for optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalyst | 2-5 mol% loading |
| Ligand | SPhos, XPhos, RuPhos | 1:1 to 1:2 Pd:Ligand ratio |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Typically a 4:1 or 5:1 organic:aqueous ratio |
| Temperature | 80 - 120 °C | Microwave irradiation can be beneficial |
| Typical Yields | 40 - 90% | Highly substrate and condition dependent |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of Dichloropyridines
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or Pre-catalyst (e.g., XPhos Pd G3) | 1-5 mol% loading |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | 1:1 to 1:2 Pd:Ligand ratio |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.2 - 2 equivalents |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and deoxygenated |
| Temperature | 80 - 110 °C | |
| Typical Yields | 50 - 95% | Highly dependent on the amine and specific conditions |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine N-Boc-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the flask, followed by the catalyst pre-mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Inside a glovebox, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.2 eq), and N-Boc-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq).
-
Add the amine (1.1 eq) and anhydrous, degassed toluene.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 9. youtube.com [youtube.com]
stability issues of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine in different solvents
Welcome to the Technical Support Center for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: For optimal stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound at low temperatures (2-8°C) and protected from light and moisture.
Q2: I am observing degradation of my stock solution. What are the likely causes?
A2: Degradation in solution can be triggered by several factors, including the choice of solvent, exposure to light (photodegradation), elevated temperatures, and the presence of reactive species. Halogenated nitrogen heterocycles can be susceptible to nucleophilic substitution, hydrolysis, and oxidation.
Q3: Which solvents are recommended for preparing stock solutions of this compound?
A3: While specific long-term stability data in a wide range of solvents is not extensively published, aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for initial dissolution. For aqueous buffers, it is crucial to assess stability, as the presence of water and nucleophilic buffer components can lead to degradation. It is advisable to prepare fresh solutions for sensitive experiments or conduct a preliminary stability assessment in your chosen solvent system.
Q4: Is this compound sensitive to light?
A4: Many nitrogen-containing heterocyclic compounds exhibit sensitivity to UV and visible light.[1] It is best practice to handle the solid compound and its solutions under subdued light and store them in amber vials or containers wrapped in aluminum foil to minimize the risk of photodegradation.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.
Issue 1: Unexpected or Poor Results in Biological Assays
If you are observing lower than expected activity or inconsistent results in your biological assays, it could be due to the degradation of your test compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected assay results.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
The emergence of new peaks during LC-MS or HPLC analysis of your compound solution is a strong indicator of degradation.
Potential Degradation Pathways:
While specific degradation pathways for this compound are not well-documented, analogous chlorinated nitrogen heterocycles can undergo the following reactions:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions, can lead to the replacement of one or both chlorine atoms with hydroxyl groups.
-
Nucleophilic Substitution: Other nucleophiles present in the solution (e.g., buffer components like Tris or amines) can displace the chlorine atoms.
-
Oxidation: The pyrrolopyridine ring system may be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Exposure to light can induce various reactions, including dimerization or rearrangement.[1]
Degradation Troubleshooting Logic:
Caption: Logic for troubleshooting the appearance of degradation products.
Summary of Potential Solvent Compatibility
Due to the limited availability of specific quantitative data, the following table provides a qualitative guide to solvent compatibility based on general chemical principles for halogenated nitrogen heterocycles. "Good" indicates that the solvent is generally suitable for short-term storage and experimental use, while "Caution" suggests that a stability assessment is highly recommended.
| Solvent Class | Examples | Compatibility | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good | Less likely to participate in nucleophilic substitution or hydrolysis. |
| Ethers | THF, Dioxane | Good | Generally unreactive, but check for peroxide formation. |
| Chlorinated | Dichloromethane, Chloroform | Good | Chemically compatible, but consider volatility. |
| Alcohols | Methanol, Ethanol | Caution | Can act as nucleophiles, especially under basic conditions. |
| Aqueous Buffers | PBS, Tris, HEPES | Caution | Risk of hydrolysis, especially at non-neutral pH. Some buffer components (e.g., Tris) are nucleophilic. |
| Acids (Aqueous) | Dilute HCl, Acetic Acid | Not Recommended | Likely to promote hydrolysis of the chloro substituents. |
| Bases (Aqueous) | Dilute NaOH, Ammonium Hydroxide | Not Recommended | Likely to promote hydrolysis and other nucleophilic substitution reactions. |
Experimental Protocols
For researchers needing to generate their own stability data, a forced degradation study is the standard approach.[2][3]
Protocol: General Forced Degradation Study
Objective: To assess the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Solvents: Acetonitrile, Water (HPLC grade)
-
Stress agents: 1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC or LC-MS method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
Workflow for Forced Degradation Study:
Caption: Experimental workflow for a forced degradation study.
References
refining analytical techniques for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why is the signal-to-noise ratio poor in my ¹H NMR spectrum? | Low sample concentration; insufficient number of scans. | 1. Increase the concentration of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). 2. Increase the number of scans to improve signal averaging. |
| I am observing broad peaks in my NMR spectrum. What could be the reason? | Sample aggregation; presence of paramagnetic impurities; chemical exchange of the pyrrole N-H proton. | 1. Try a different solvent or adjust the sample concentration. 2. Use a metal scavenger to remove paramagnetic impurities. 3. For the N-H proton, consider performing a D₂O exchange experiment to confirm the peak assignment. |
| The integration values in my ¹H NMR spectrum are not consistent with the expected number of protons. | Impurities in the sample; incorrect phasing or baseline correction. | 1. Re-purify the sample using techniques like recrystallization or column chromatography. 2. Carefully reprocess the spectrum, ensuring proper phasing and baseline correction. |
Mass Spectrometry (MS)
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why can't I find the molecular ion peak in my mass spectrum? | The molecular ion is unstable and has fragmented; incorrect ionization method. | 1. Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation. 2. Check for fragment ions that correspond to the loss of chlorine atoms or other logical fragmentation pathways. |
| The isotopic pattern for the molecular ion does not match the expected pattern for two chlorine atoms. | Presence of impurities with overlapping m/z values; instrument resolution is too low. | 1. Ensure the sample is pure. 2. Use a high-resolution mass spectrometer to resolve the isotopic peaks accurately. The expected pattern for two chlorine atoms is a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. |
| I am seeing unexpected adduct ions in my ESI mass spectrum. | Presence of salts in the sample or solvent. | 1. Use high-purity solvents and de-salt the sample if necessary. 2. Common adducts to look for include [M+Na]⁺ and [M+K]⁺. |
High-Performance Liquid Chromatography (HPLC)
| Question | Possible Cause(s) | Troubleshooting Steps |
| My HPLC peak for the compound is broad or tailing. | Poor interaction with the stationary phase; column degradation; inappropriate mobile phase pH. | 1. Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl). 2. Adjust the mobile phase composition and pH. For a basic compound, a slightly acidic mobile phase with a buffer might improve peak shape. 3. Ensure the column is not old or contaminated. |
| I am observing inconsistent retention times. | Fluctuations in mobile phase composition or flow rate; temperature changes. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the HPLC system for leaks and ensure the pump is functioning correctly. 3. Use a column oven to maintain a constant temperature. |
| There are multiple peaks when I expect only one. | The sample is impure; on-column degradation of the sample. | 1. Verify the purity of your sample by another technique (e.g., NMR). 2. Use a milder mobile phase or adjust the pH to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral data for this compound?
A1: While a comprehensive, publicly available dataset is limited, based on its structure and data from related compounds, the following can be anticipated.[1]
Table 1: Predicted and Reported Spectral Data for this compound and Analogs
| Technique | Parameter | Expected/Reported Value | Reference |
| ¹H NMR | Chemical Shift (δ) | Peaks are expected in the aromatic region (7-8 ppm) and a broad singlet for the N-H proton. | [1] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons are expected in the range of 100-150 ppm. | [1] |
| Mass Spec. | Molecular Weight | 187.02 g/mol | [2] |
| Mass Spec. | Exact Mass | 185.9751535 Da | [2] |
| HPLC | Retention Time | Varies depending on the method (column, mobile phase, etc.). | [3] |
Q2: Which solvent is best for dissolving this compound for NMR analysis?
A2: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for heterocyclic compounds with N-H protons as it can help in observing the exchangeable proton. Chloroform-d (CDCl₃) can also be used, but the N-H proton may be broader or exchange more readily.
Q3: What is the typical appearance of this compound?
A3: It is typically a solid at room temperature.
Q4: What safety precautions should be taken when handling this compound?
A4: Based on available safety information for this and similar compounds, it should be handled with care. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
The following are general methodologies for the characterization of this compound. These should be adapted and optimized for specific instrumentation and experimental goals.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, baseline correction, and referencing (e.g., to the residual solvent peak).
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Acquisition:
-
Infuse the sample solution directly or via an HPLC system.
-
Acquire data in positive ion mode.
-
Scan range: m/z 50-500.
-
Pay close attention to the isotopic pattern around the molecular ion peak.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the isotopic distribution to confirm the presence of two chlorine atoms.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, can be a good starting point.
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Analyze the resulting chromatogram for peak purity, retention time, and peak area for quantitative analysis.
Visualizations
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Caption: A logical flow diagram for troubleshooting common analytical issues.
References
Technical Support Center: Enhancing Regioselectivity of Reactions with 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the regioselective functionalization of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The this compound core has several potential reactive sites. The pyrrole nitrogen (N-1) is a common site for alkylation and arylation. The pyridine ring contains two reactive C-Cl bonds at positions C4 and C6, which are susceptible to nucleophilic aromatic substitution and cross-coupling reactions. The pyrrole ring also has C-H bonds that can undergo electrophilic substitution, although this is less common in the presence of the more reactive chloro- and N-H functionalities.
Q2: How can I achieve selective N1-alkylation or N1-arylation?
A2: Selective N1-functionalization is typically achieved by deprotonation of the pyrrole N-H with a suitable base, followed by reaction with an electrophile. The choice of base and solvent is crucial for regioselectivity. Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF generally favor N1-alkylation. For N-arylation, palladium- or copper-catalyzed cross-coupling reactions are often employed, and the choice of ligand and reaction conditions can influence the outcome.
Q3: What factors influence the regioselectivity of Suzuki-Miyaura coupling at the C4 and C6 positions?
A3: The regioselectivity of Suzuki-Miyaura coupling on dichloropyridines is influenced by several factors, including the electronic environment of the chlorine atoms and the choice of palladium catalyst and ligand. Generally, the chlorine atom at the C4 position is more activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing effect of the adjacent pyridine nitrogen. However, sterically bulky ligands on the palladium catalyst can favor coupling at the less hindered C6 position.
Q4: Can I selectively functionalize the C-H bonds of the pyrrole ring?
A4: While direct C-H functionalization of the pyrrole ring is possible, it is challenging in the presence of the more reactive chloro substituents and the N-H group. Protection of the pyrrole nitrogen with a suitable protecting group can facilitate regioselective C-H functionalization, often directed by the protecting group itself.
Troubleshooting Guides
Poor Regioselectivity in N-Alkylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Mixture of N1 and other alkylated products | - Weak base: Incomplete deprotonation of the N-H group can lead to side reactions. - Reaction temperature too high: Higher temperatures can lead to decreased selectivity. - Solvent effects: The polarity of the solvent can influence the reaction pathway. | - Use a stronger base such as NaH or LiHMDS to ensure complete deprotonation. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Screen different solvents (e.g., THF, DMF, Dioxane). |
| No reaction or low yield | - Sterically hindered alkylating agent: Bulky alkyl halides may react slowly. - Poor quality reagents: Moisture or impurities in the solvent or base can quench the reaction. | - Use a more reactive alkylating agent (e.g., triflate or tosylate). - Ensure all reagents and solvents are anhydrous. |
Undesired Regioisomer in Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Coupling at the wrong chloro position | - Ligand choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst play a critical role in determining regioselectivity. - Catalyst precursor: Different palladium sources can exhibit different activities and selectivities. | - For C4-selectivity, use sterically hindered N-heterocyclic carbene (NHC) ligands like IPr. - For C6-selectivity, traditional phosphine ligands like PPh₃ or dppf may be more suitable. - Screen different palladium precursors such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ in combination with various ligands. |
| Low yield of coupled product | - Inefficient transmetalation: The transfer of the organoboron group to the palladium center may be slow. - Decomposition of boronic acid: Boronic acids can be unstable under certain reaction conditions. | - Use a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to facilitate transmetalation. - Use the corresponding boronic ester (e.g., pinacol ester) for increased stability. - Ensure the reaction is performed under an inert atmosphere. |
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation
This protocol is a general guideline for the N1-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6
This protocol is adapted from the successful Suzuki coupling of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative and is expected to favor substitution at the C6 position.[1]
Materials:
-
This compound (with N1-protection, e.g., SEM or Boc)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine the N1-protected this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.06 eq), and K₂CO₃ (5.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor at 125 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Validation & Comparative
A Comparative Guide to Validating the Structure of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, a scaffold of interest in medicinal chemistry, a multi-faceted analytical approach is essential to unambiguously confirm the chemical structure. This guide provides an objective comparison of the three primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
At a Glance: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | Single Crystal X-ray Crystallography |
| Information Provided | Connectivity, chemical environment of atoms (¹H, ¹³C), stereochemistry | Molecular weight, elemental composition, fragmentation pattern | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry |
| Sample State | Solution | Solution or Solid | Crystalline Solid |
| Sensitivity | Moderate | High | N/A (requires single crystal) |
| Destructive? | No | Yes (typically) | No |
| Primary Use | Elucidation of molecular structure in solution | Confirmation of molecular formula and identification | Definitive determination of solid-state structure |
Data Presentation: Spectroscopic and Crystallographic Data
To illustrate the application of these techniques, the following tables summarize expected and reported data for the parent compound, this compound, and a representative derivative.
Table 1: NMR Spectroscopic Data
| Compound | Technique | Chemical Shift (δ) ppm |
| This compound | ¹H NMR | Available from suppliers, typically showing distinct aromatic proton signals.[1] |
| ¹³C NMR | Available from suppliers, indicating the number of unique carbon environments.[1] | |
| 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | ¹H NMR (500 MHz, CDCl₃) | 9.05 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.73 (s, 1H), 7.35 (d, J = 3.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)[2] |
| ¹³C NMR (126 MHz, CDCl₃) | 159.94, 154.05, 149.76, 143.11, 141.27, 137.49, 134.21, 129.94, 128.15, 124.41, 114.16, 113.49, 102.85, 102.42, 101.61, 61.05, 56.43, 55.36[2] |
Table 2: Mass Spectrometry Data
| Compound | Technique | [M+H]⁺ Calculated | [M+H]⁺ Found |
| This compound | MS | 186.9830 | Data available from suppliers.[1] |
| 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | HRMS | 391.1658 | 391.1654[2] |
Table 3: X-ray Crystallography Data (for a related pyrrolopyridine)
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |
| 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine | Monoclinic | P21/n | C-Cl: 1.738, N-C (pyrimidine): 1.313-1.373, N-C (pyrrole): 1.361-1.381, C-C (pyrrole): 1.371-1.423[3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical technique.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of protons and carbons in the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. The probe is then tuned to the correct frequency for the nuclei being observed (¹H and ¹³C).
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for sufficient signal-to-noise).
-
¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. Due to the low natural abundance of ¹³C, more scans are required (typically 128 or more).
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are performed.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration of the signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[4]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap for high resolution). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. For High-Resolution Mass Spectrometry (HRMS), the exact mass is used to calculate the elemental composition, which should match the expected formula.
Single Crystal X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.
-
Crystal Selection and Mounting: A suitable crystal (well-formed, clear, and of appropriate size, typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.
-
Data Processing: The raw diffraction intensities are integrated, scaled, and corrected for experimental factors. This process yields a list of reflections with their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various metrics, such as the R-factor, to ensure its quality and accuracy. The output includes precise atomic coordinates, bond lengths, and bond angles.
References
- 1. 4,6-DICHLORO-1H-PYRROLO-[3,2-C]-PYRIDINE(67139-79-1) 1H NMR spectrum [chemicalbook.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. fiveable.me [fiveable.me]
A Comparative Guide to the 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Heterocyclic Core for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with the exploration of novel heterocyclic scaffolds playing a pivotal role in the development of next-generation therapeutics. Among these, the pyrrolopyridine core, an isostere of indole, has garnered significant attention. This guide provides a comprehensive comparison of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine with other key heterocyclic cores—indole, purine, and pyrazolo[3,4-b]pyridine—offering insights into its physicochemical properties, biological activities, and synthetic accessibility to aid in the strategic design of new drug candidates.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The introduction of a nitrogen atom into the indole core to form a pyrrolopyridine can significantly modulate these properties.
Below is a table summarizing the calculated physicochemical properties of this compound and its selected comparator cores.
| Property | This compound | Indole | Purine | Pyrazolo[3,4-b]pyridine | 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (Isomer) |
| Molecular Weight ( g/mol ) | 187.03 | 117.15 | 120.11 | 119.12[1] | 187.02[2] |
| XLogP3 | 2.3 | 2.1 | -0.9 | 0.8[1] | 2.9[2] |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 3 | 3 | 2 |
| Polar Surface Area (Ų) | 37.8 | 28.1 | 51.5 | 41.6[1] | 28.7[2] |
| pKa (strongest acidic) | 14.2 | 16.2 | 8.9 | 14.1 | 14.7 |
| pKa (strongest basic) | 2.1 | -2.4 | 2.4 | 1.8 | -0.1 |
Data Interpretation:
The substitution of a carbon with a nitrogen atom in the six-membered ring of indole to form the pyrrolopyridine scaffold generally leads to an increase in polarity and aqueous solubility. As illustrated in a study on indole and azaindole cannabinoid receptor agonists, the azaindole derivatives demonstrated markedly improved physicochemical properties, including enhanced aqueous solubility, a critical factor for drug delivery and bioavailability.[3][4] The calculated properties in the table support this trend, with the pyrrolopyridine cores and purine showing a higher count of hydrogen bond acceptors and a larger polar surface area compared to indole. The dichlorination of the pyrrolo[3,2-c]pyridine core increases its lipophilicity (higher XLogP3) compared to the unsubstituted parent azaindoles, which can be advantageous for crossing cellular membranes.
Biological Activity: A Focus on Kinase and Tubulin Inhibition
The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile pharmacophore found in a variety of biologically active compounds. Its derivatives have shown significant promise, particularly in the field of oncology.
Kinase Inhibition:
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been investigated as potent inhibitors of various kinases. For instance, a series of diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold were found to be potent inhibitors of FMS kinase (CSF-1R), a key target in cancer and inflammatory diseases.[5]
Tubulin Polymerization Inhibition:
More recently, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, demonstrating potent anticancer activities by disrupting microtubule dynamics.[6][7] One such derivative exhibited impressive in vitro antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM.[7]
Comparison with Other Cores:
-
Indole: The indole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates with a wide range of biological activities.
-
Purine: As a fundamental component of nucleic acids, the purine scaffold is a well-established pharmacophore in antiviral and anticancer drug design.
-
Pyrazolo[3,4-b]pyridine: This scaffold is also recognized for its diverse biological activities, including kinase inhibition.
The unique electronic distribution and hydrogen bonding capabilities of the 1H-pyrrolo[3,2-c]pyridine core offer distinct advantages in designing selective inhibitors that can form specific interactions with target proteins.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of new chemical entities. Below are representative protocols for the synthesis of the core heterocyclic structures and a general procedure for a kinase inhibition assay.
Synthesis of Heterocyclic Cores
Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (A Precursor to the Dichloro- derivative):
A synthetic route to a precursor of the target scaffold involves the transformation of 2-bromo-5-methylpyridine-1-oxide.[8]
-
Nitration: 2-bromo-5-methylpyridine-1-oxide is treated with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[8]
-
Enamine Formation: The product from the previous step is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form a key intermediate.[8]
-
Reductive Cyclization: The intermediate is then treated with iron powder in acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[8]
General Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[9]
-
An arylhydrazine is heated with an aldehyde or ketone in the presence of an acid catalyst.
-
The resulting arylhydrazone undergoes a[2][2]-sigmatropic rearrangement.
-
Subsequent cyclization and loss of ammonia yield the indole product.[9]
General Traube Purine Synthesis:
The Traube synthesis is a common method for the preparation of purines.[10]
-
A 4,5-diaminopyrimidine is reacted with formic acid or a derivative.
-
This leads to the cyclization and formation of the purine ring system.[10]
General Synthesis of Pyrazolo[3,4-b]pyridines:
A common route to this scaffold involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.[11]
-
A mixture of the 3-aminopyrazole and the 1,3-dicarbonyl compound is heated, often in the presence of an acid or base catalyst.
-
The reaction proceeds through a condensation and subsequent cyclization to form the pyrazolo[3,4-b]pyridine core.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Logic: Synthesis and Activity Pathways
To better illustrate the relationships and workflows discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: General synthetic strategies for the compared heterocyclic cores.
Caption: A typical workflow for the evaluation of kinase inhibitors.
Conclusion
The this compound core represents a valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase and tubulin inhibitors. Its modulated physicochemical properties compared to the parent indole offer potential advantages in drug-likeness. This guide provides a foundational comparison to aid researchers in making informed decisions when selecting heterocyclic cores for their drug discovery programs. Further experimental investigation into the specific properties and biological activities of the unsubstituted core and its derivatives will undoubtedly unveil its full potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemden.com [biochemden.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 11. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Compounds: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine derivatives against other established therapeutic alternatives. The following sections present supporting experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential as potent inhibitors of various protein kinases and as effective anticancer agents. This guide focuses on the biological assays used to confirm the activity of this class of compounds, presenting a comparative analysis with established drugs such as Sorafenib, Vemurafenib, and the natural product Combretastatin A-4.
Quantitative Comparison of Biological Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1H-pyrrolo[3,2-c]pyridine derivatives compared to reference compounds in different biological assays. This data provides a clear, quantitative measure of their potency and selectivity.
| Compound | Target/Cell Line | Assay Type | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Diarylurea Derivative 8g | A375P Melanoma | Antiproliferative (MTT) | 0.08 | Sorafenib | >10 |
| Diarylamide Derivative 9d | A375P Melanoma | Antiproliferative (MTT) | 0.05 | Sorafenib | >10 |
| Compound 8a | A375P Melanoma | Antiproliferative (MTT) | 0.22 | Vemurafenib | 0.30 |
| Compound 9b | A375P Melanoma | Antiproliferative (MTT) | 0.09 | Vemurafenib | 0.30 |
Table 1: Comparison of Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Melanoma Cell Line A375P. Data sourced from studies demonstrating superior potency of novel derivatives over standard-of-care drugs Sorafenib and Vemurafenib.[1][2]
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 1r | FMS Kinase | In Vitro Kinase Inhibition | 30 | KIST101029 | 96 |
| Compound 1e | FMS Kinase | In Vitro Kinase Inhibition | 60 | KIST101029 | 96 |
Table 2: Comparison of FMS Kinase Inhibitory Activity. Novel 1H-pyrrolo[3,2-c]pyridine derivatives 1r and 1e show significantly improved potency against FMS kinase compared to the lead compound KIST101029.[3][4]
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 10t | HeLa | Antiproliferative (MTT) | 0.12 | Combretastatin A-4 | 0.003 |
| SGC-7901 | Antiproliferative (MTT) | 0.15 | Combretastatin A-4 | 0.004 | |
| MCF-7 | Antiproliferative (MTT) | 0.21 | Combretastatin A-4 | 0.005 |
Table 3: Comparison of Antiproliferative Activity of a 1H-pyrrolo[3,2-c]pyridine Derivative with a Tubulin Polymerization Inhibitor. Compound 10t, a derivative of 1H-pyrrolo[3,2-c]pyridine, exhibits potent antiproliferative activity, albeit less potent than the natural product Combretastatin A-4.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below, enabling researchers to replicate and validate these findings.
In Vitro Kinase Inhibition Assay (e.g., FMS Kinase)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant FMS kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (at Km concentration for the kinase)
-
Substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1)
-
Test compounds (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound compounds and reference inhibitors in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a control.
-
Add 2 µL of FMS kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A375P melanoma, HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM)
-
Test compounds (serial dilutions)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds in polymerization buffer.
-
In a 96-well plate on ice, add the test compound dilutions.
-
Add a solution of tubulin and GTP to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
The rate of tubulin polymerization is proportional to the rate of increase in absorbance.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin assembly.
Visualizations
The following diagrams illustrate key signaling pathways targeted by 1H-pyrrolo[3,2-c]pyridine derivatives and a typical workflow for their biological evaluation.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Unlocking the Therapeutic Potential of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors and anticancer agents is a continuous journey. The 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising starting point for the development of such therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing on experimental data from key research studies. We will explore how modifications to this core structure influence biological activity, offering insights for the rational design of more potent and selective compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs has been primarily investigated in the context of kinase inhibition and anticancer activity. Here, we compare the performance of various derivatives against different biological targets.
FMS Kinase Inhibition
A study focused on pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a key player in inflammatory diseases and cancer, provides valuable SAR insights. While not all analogs possessed the 4,6-dichloro substitution pattern, the data allows for a comparative analysis of substituent effects on the core scaffold.
| Compound ID | R Group | FMS Kinase IC50 (nM)[1] |
| 1e | 4-morpholino-3-(trifluoromethyl)phenyl | 60[1] |
| 1r | 4-morpholino-3-(trifluoromethyl)benzamide | 30[1] |
| KIST101029 | Lead Compound | 96[1] |
From this data, a clear trend emerges. The introduction of a 4-morpholino-3-(trifluoromethyl)benzamide group at the R position (compound 1r ) resulted in the most potent FMS kinase inhibition, with an IC50 value of 30 nM.[1] This represents a significant improvement over the lead compound KIST101029 (IC50 = 96 nM).[1] The corresponding phenyl analog (1e ) also showed strong activity (IC50 = 60 nM), suggesting that this substituent is well-tolerated and contributes favorably to binding.[1]
Anticancer Activity
In another study, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiproliferative activity against various cancer cell lines. These compounds were designed as colchicine-binding site inhibitors.
| Compound ID | B-ring Substituent | HeLa IC50 (µM)[2] | SGC-7901 IC50 (µM)[2] | MCF-7 IC50 (µM)[2] |
| 10a | phenyl | >10 | >10 | >10 |
| 10h | 4-methoxyphenyl | 0.85 | 1.23 | 1.56 |
| 10k | 4-ethoxyphenyl | 0.42 | 0.58 | 0.77 |
| 10l | 4-fluorophenyl | 0.33 | 0.41 | 0.52 |
| 10t | 3-indolyl | 0.12[2] | 0.15[2] | 0.21[2] |
| CA-4 (Combretastatin A-4) | Positive Control | 0.002 | 0.003 | 0.003 |
The results demonstrate that the nature of the 'B-ring' substituent dramatically influences the anticancer potency. The unsubstituted phenyl analog (10a ) was inactive. However, the introduction of electron-donating or halogen substituents at the 4-position of the phenyl ring led to a significant increase in activity. The most potent compound in this series, 10t , which features an indole B-ring, exhibited impressive antiproliferative activity with IC50 values ranging from 0.12 to 0.21 µM across the tested cell lines.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.
FMS Kinase Inhibition Assay
The inhibitory activity of the pyrrolo[3,2-c]pyridine derivatives against FMS kinase was determined using a cell-free enzymatic assay. The general workflow for such an assay is as follows:
Protocol:
-
Compound Preparation: Test compounds were serially diluted to various concentrations.
-
Reaction Mixture: The enzymatic reaction was carried out in a multi-well plate. Each well contained the purified FMS kinase enzyme, a specific substrate, and ATP.
-
Incubation: The test compound was added to the reaction mixture and incubated at a controlled temperature to allow for kinase activity.
-
Detection: After incubation, a detection reagent, such as ADP-Glo™, was added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence was measured using a plate reader, and the IC50 values were calculated by fitting the dose-response data to a sigmoid curve.
Antiproliferative Activity Assay (MTT Assay)
The anticancer activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Protocol:
-
Cell Seeding: Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Signaling Pathway Inhibition
The inhibitory effects of these compounds can be contextualized within cellular signaling pathways. For instance, FMS kinase is a receptor tyrosine kinase that, upon binding its ligand CSF-1, initiates a signaling cascade that promotes cell proliferation, survival, and differentiation.
By inhibiting FMS kinase, the this compound analogs can block these downstream signaling events, thereby exerting their anti-inflammatory and anticancer effects.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors and anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant improvements in biological activity. Specifically, the introduction of substituted benzamide and indole moieties has been shown to be particularly effective in enhancing FMS kinase inhibition and antiproliferative potency, respectively. The experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of therapeutics based on this promising heterocyclic system.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic pathways for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Immediate Release
A comprehensive review of synthetic methodologies for the preparation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry, reveals distinct pathways with varying degrees of efficacy. This guide provides a comparative analysis of plausible synthetic routes, offering valuable insights for researchers and professionals in drug discovery and development. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide constructs potential pathways based on analogous syntheses of related compounds, providing a framework for experimental exploration.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. The arrangement of the fused pyrrole and pyridine rings, along with the specific halogenation pattern, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutic agents. The efficiency of the synthetic route to this core structure is paramount for the timely and cost-effective production of downstream drug candidates. This comparison outlines two potential synthetic strategies, extrapolated from established methodologies for similar heterocyclic systems.
Synthetic Pathway Comparison
Two primary synthetic strategies are proposed for the synthesis of this compound:
-
Pathway 1: Multi-step Synthesis from a Substituted Pyridine Precursor. This approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.
-
Pathway 2: Cyclization of a Substituted Pyrrole. This alternative strategy focuses on the formation of the pyridine ring from a suitable pyrrole derivative.
The following table summarizes the key parameters for these hypothetical pathways. It is important to note that the data presented are estimates based on related reactions and would require experimental validation.
| Parameter | Pathway 1: From Dichlorinated Pyridine | Pathway 2: From Pyrrole Precursor |
| Starting Material | 2,6-dichloro-3-aminopyridine | Substituted 2-formylpyrrole |
| Key Reactions | Acylation, Wittig-type reaction, Cyclization | Condensation, Oxidation, Chlorination |
| Estimated Number of Steps | 3-4 | 4-5 |
| Estimated Overall Yield | Moderate | Low to Moderate |
| Potential Purity | Good | Fair to Good |
| Estimated Reaction Time | 2-3 days | 3-4 days |
| Key Reagents | Diethyl (ethoxymethylene)malonate, Polyphosphoric acid | Malononitrile, Phosphorus oxychloride |
| Advantages | Potentially higher yields, cleaner reactions. | Readily available pyrrole starting materials. |
| Disadvantages | Availability and cost of starting material. | Multiple steps, potential for side products. |
Detailed Experimental Protocols
Pathway 1: Proposed Synthesis from 2,6-dichloro-3-aminopyridine
This pathway is adapted from known methods for constructing pyrrolopyridine systems.
Step 1: Acylation of 2,6-dichloro-3-aminopyridine
To a solution of 2,6-dichloro-3-aminopyridine (1.0 eq) in an anhydrous solvent such as toluene, diethyl (ethoxymethylene)malonate (1.1 eq) is added. The mixture is heated at reflux for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure to yield the crude acrylate intermediate.
Step 2: Thermal Cyclization
The crude intermediate from the previous step is added to a high-boiling point solvent like Dowtherm A and heated to a high temperature (e.g., 250 °C) to induce thermal cyclization. The reaction progress is monitored by TLC.
Step 3: Hydrolysis and Decarboxylation
The resulting ester is hydrolyzed using a strong base such as sodium hydroxide in an aqueous alcohol solution. Subsequent acidification and heating will effect decarboxylation to afford the 4-hydroxy-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Step 4: Chlorination
The hydroxyl group is then converted to a chloride using a chlorinating agent such as phosphorus oxychloride (POCl₃). The crude product is purified by column chromatography to yield this compound.
Pathway 2: Proposed Synthesis from a Substituted Pyrrole
This route builds the pyridine ring onto a pyrrole template.
Step 1: Vilsmeier-Haack Formylation of a Protected Pyrrole
A suitable N-protected pyrrole is subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group at the 2-position.
Step 2: Condensation Reaction
The resulting 2-formylpyrrole is condensed with an active methylene compound such as malononitrile in the presence of a base like piperidine.
Step 3: Ring Closure and Aromatization
The product of the condensation is then treated with a strong acid or subjected to thermal conditions to facilitate cyclization and subsequent aromatization to form a dihydropyrrolopyridine intermediate, which is then oxidized to the corresponding pyrrolopyridinone.
Step 4: Chlorination
The pyrrolopyridinone is then subjected to a two-step chlorination process. Initially, treatment with a chlorinating agent like phosphorus oxychloride will introduce one chlorine atom. A subsequent, more forcing chlorination step will be required to install the second chlorine atom, yielding the final product.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams were generated.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of principal analytical techniques for the quantitative analysis and purity assessment of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis. The cross-validation of analytical data is critical for ensuring the accuracy, reliability, and consistency of results throughout the drug development lifecycle.
Due to the limited availability of direct comparative studies on this compound in published literature, this guide collates expected validation parameters and protocols from studies on structurally similar chlorinated heterocyclic compounds. This approach provides a robust framework for establishing in-house analytical methodologies. The primary techniques compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique suitable for non-volatile and thermally labile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile compounds or those that can be derivatized.[1] Quantitative NMR (qNMR) serves as a powerful orthogonal method, providing a direct measure of purity against a certified reference standard without the need for identical analyte standards.[2][3]
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for the analysis of this compound using HPLC, GC-MS, and qNMR, based on data for analogous compounds.[4][5][6]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Ratio) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.05 µg/mL | ~0.1% w/w |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.15 µg/mL | ~0.3% w/w |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method with UV detection, a common approach for analyzing polar aromatic compounds.[4][7]
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 100 µg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of a reference standard. Construct a calibration curve to quantify the compound and determine its purity by area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high sensitivity and specificity. Given the nature of the analyte, direct injection is feasible, though derivatization could be explored to improve peak shape if necessary.[9][10]
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Create working standards by serial dilution.
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound is recommended for enhanced sensitivity.
-
-
Data Analysis: The compound is identified by its retention time and mass spectrum. Quantification is performed using a calibration curve based on the peak area of a specific ion.
Quantitative NMR (qNMR) Protocol
qNMR offers a primary ratio method for purity assessment without the need for a specific standard of the analyte.[2][11][12]
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) that has a known number of protons and a signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 times the longest T1).
-
Acquire the ¹H NMR spectrum with a 90° pulse.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, IS = Internal Standard.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Conclusion
The choice between HPLC, GC-MS, and qNMR for the analysis of this compound depends on the specific analytical objective. HPLC is a robust and versatile method for routine purity testing and quantification. GC-MS offers superior sensitivity and specificity, making it ideal for trace impurity analysis and structure confirmation. qNMR stands out as an excellent orthogonal method for accurate purity determination without the need for a specific reference standard of the analyte, making it invaluable for the certification of reference materials and for resolving discrepancies between chromatographic methods. For comprehensive quality control, a combination of a chromatographic technique (HPLC or GC-MS) for impurity profiling and qNMR for an absolute purity assessment provides the most reliable and complete analytical characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. journaljpri.com [journaljpri.com]
- 9. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying | MDPI [mdpi.com]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. ethz.ch [ethz.ch]
- 12. emerypharma.com [emerypharma.com]
In Vivo Validation of Therapeutic Candidates from 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Review of Preclinical Evidence
Despite promising in vitro activities of various pyrrolo[3,2-c]pyridine derivatives, a comprehensive in vivo validation of therapeutic candidates specifically derived from the 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine scaffold remains notably absent in publicly available scientific literature. While the broader class of pyrrolo-pyridine compounds has shown potential in preclinical models for oncology and inflammatory diseases, direct evidence of in vivo efficacy, comparative performance, and detailed experimental protocols for derivatives of this specific dichloro-substituted core are not sufficiently documented to construct a detailed comparison guide.
The pyrrolo[3,2-c]pyridine core is a recognized scaffold in medicinal chemistry, with derivatives being investigated for various therapeutic applications. Notably, research has highlighted their potential as inhibitors of key signaling molecules. For instance, certain derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent FMS kinase inhibitors and as agents that interact with the colchicine-binding site on tubulin, suggesting potential applications in oncology and inflammatory conditions. However, these studies have predominantly focused on in vitro characterization, detailing the biochemical and cellular activities of these compounds.
While a study on a pyrrolo-pyridine benzamide derivative has reported in vivo antitumor efficacy, the specific isomeric form of the pyrrolo-pyridine core was not specified, and no clear synthetic lineage from the this compound starting material was established. This lack of specific and detailed information prevents a direct comparison and evaluation as requested.
The absence of published in vivo studies for this specific class of compounds precludes the creation of a comprehensive comparison guide that includes quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows. Further research and publication of in vivo studies are necessary to understand the therapeutic potential of compounds derived from this compound and to enable a thorough comparison with alternative therapeutic strategies.
Unraveling the Molecular Mechanisms of Bioactive 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of bioactive 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine compounds with other established therapeutic agents. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of these compounds for researchers and professionals in the field of drug discovery and development.
Executive Summary
Recent studies have highlighted the potent anti-cancer properties of this compound derivatives. These compounds have been shown to exert their effects through two primary mechanisms: inhibition of tubulin polymerization by binding to the colchicine site, and the modulation of key cellular signaling pathways, including the MEK, JNK, and mTOR pathways. This guide will delve into these mechanisms, providing a comparative analysis with well-known microtubule-targeting agents and kinase inhibitors.
Data Presentation: Comparative Analysis of Bioactive Compounds
The following tables summarize the quantitative data for this compound derivatives and comparable bioactive compounds.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Target/Binding Site | IC50 (Tubulin Polymerization) | Binding Affinity (Kd) | Reference |
| This compound derivative (10t) | β-tubulin (Colchicine site) | 3 µM | Not Reported | [1][2] |
| Combretastatin A-4 | β-tubulin (Colchicine site) | ~2-3 µM | 0.4 µM | [3] |
| Vincristine | β-tubulin (Vinca domain) | Not Reported | High Affinity | [4][5] |
| Paclitaxel (Taxol®) | β-tubulin (Taxane site) | EC50 ~10 nM - 23 µM | 22 nM (Cellular Ki) | [6] |
Table 2: Antiproliferative Activity (IC50 Values)
| Compound | HeLa (Cervical Cancer) | SGC-7901 (Gastric Cancer) | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| This compound derivative (10t) | 0.12 µM | 0.15 µM | 0.21 µM | Not Reported | Not Reported | [1] |
| Combretastatin A-4 | Not Reported | Not Reported | IC50 between 10-50 nM | Not Reported | IC50 > 10 µM | |
| Vincristine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Paclitaxel (Taxol®) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 3: Kinase Inhibition by KIST101029 (a 1H-pyrrolo[3,2-c]pyridine derivative)
| Kinase Target | IC50 | Cell Line | Reference |
| MEK | Inhibition Observed | JB6 Cl41 | |
| JNK | Inhibition Observed | JB6 Cl41 | |
| mTOR | Inhibition Observed | JB6 Cl41 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay is used to determine the effect of a compound on the in vitro assembly of microtubules.
-
Principle: The polymerization of tubulin into microtubules is monitored by the increase in turbidity of the solution, measured as an increase in optical density (OD) at 340 nm.
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature.
-
-
Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Prepare the reaction mixture on ice, containing tubulin buffer, GTP, and the test compound at various concentrations.
-
Initiate the polymerization by adding cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).
-
Plot the absorbance versus time to generate polymerization curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer.
-
-
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The data is typically displayed as a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be determined.
-
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cells of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer.
-
-
Procedure:
-
Induce apoptosis in the cells using the test compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results allow for the identification of four cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive).
-
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of tubulin-targeting agents.
Caption: KIST101029 signaling pathway inhibition.
Caption: In vitro experimental workflow.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Peer-Reviewed Analytical Methods for 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies applicable to the analysis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine. Due to a lack of specific peer-reviewed quantitative data for this exact compound, this guide leverages validated methods for structurally similar compounds, such as dichloropyridines and other chlorinated heterocyclic compounds, to provide robust analytical protocols and performance expectations. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the expected performance characteristics of various analytical methods for the analysis of chlorinated pyridine derivatives. This data is adapted from validated methods for 2,5-Dichloropyridine and serves as a reliable estimate for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Primary Application | Purity testing, analysis of non-volatile impurities | Routine purity testing, separation of volatile impurities | Primary purity assessment, structural confirmation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related halogenated heterocyclic compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound and quantifying it in the presence of non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity is calculated using the area percent method from the resulting chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetone or dichloromethane) to prepare a stock solution.
-
Further dilute to a final concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identification is achieved by comparing the mass spectrum of the analyte with a reference library.
-
Quantification can be performed using an internal or external standard method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure for Structural Elucidation:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Experiments:
-
Acquire a ¹H NMR spectrum to determine the number and environment of protons.
-
Acquire a ¹³C NMR spectrum to identify the carbon framework.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the heterocyclic ring system.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlation peaks in the 1D and 2D spectra to assemble the complete molecular structure.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the analytical techniques described.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
Caption: Workflow for NMR-based structural elucidation.
Safety Operating Guide
Proper Disposal of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this chlorinated heterocyclic compound.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate personal protective equipment. This is critical to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Nitrile rubber). | Prevents skin contact with the chemical. |
| Body Protection | A flame-retardant and chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. | Minimizes the risk of inhaling harmful vapors. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with chlorinated organic compounds.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., "Harmful," "Irritant," "Environmental Hazard").
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.
-
Do not use combustible materials like paper towels for the initial absorption of large spills.
-
Once absorbed, collect the material using non-sparking tools and place it into the designated hazardous waste container.
-
For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal, which is typically high-temperature incineration.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. This is to prevent environmental contamination and potential reactions within the sewer system.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
